Desethyl Terbuthylazine-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQNTMFZLAJDV-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021890 | |
| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219798-52-3 | |
| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Desethyl Terbuthylazine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl Terbuthylazine-d9 is the deuterated stable isotope-labeled analog of Desethyl Terbuthylazine. Desethyl Terbuthylazine is a principal metabolite of the widely used triazine herbicide, Terbuthylazine. Due to its structural similarity and mass difference, this compound serves as an ideal internal standard for the accurate quantification of Desethyl Terbuthylazine in various matrices, particularly in complex environmental and biological samples. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a general approach to its synthesis, its role in the metabolic pathway of Terbuthylazine, and detailed experimental protocols for its use in analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties for both Desethyl Terbuthylazine and its deuterated analog are presented below. These properties are crucial for developing analytical methods, understanding its environmental fate, and assessing its toxicological profile.
| Property | Desethyl Terbuthylazine | This compound | Source |
| Chemical Name | 6-chloro-N-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine | 6-chloro-N-(1,1-dimethylethyl-d9)-1,3,5-triazine-2,4-diamine | [1] |
| CAS Number | 30125-63-4 | 1219798-52-3 | [1] |
| Molecular Formula | C₇H₁₂ClN₅ | C₇H₃D₉ClN₅ | [1] |
| Molecular Weight | 201.66 g/mol | 210.71 g/mol | [1] |
| Appearance | Off-white solid | Not specified (typically a solid) | [2] |
| Melting Point | 142 - 144 °C | Not specified | |
| Solubility in Water | 327.1 mg/L at 20 °C | Not specified | Not explicitly found |
| Log Kₒw | 1.94 | Not specified | Not explicitly found |
Synthesis Overview
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the general principles of isotopic labeling and the synthesis of substituted triazines, a likely synthetic route would involve the following key steps. The synthesis would start from a deuterated precursor, in this case, tert-butylamine-d9.
The general synthesis of asymmetrically substituted dichlorotriazines proceeds via a stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled sequential reactions.
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Reaction Steps:
-
First Substitution: Cyanuric chloride would be reacted with one equivalent of tert-butylamine-d9 at a low temperature (e.g., 0-5 °C) in the presence of a base (e.g., sodium bicarbonate or N,N-diisopropylethylamine) to neutralize the HCl formed. This would yield the monosubstituted intermediate, 2,4-dichloro-6-(tert-butyl-d9-amino)-1,3,5-triazine.
-
Second Substitution: The resulting dichlorotriazine intermediate would then be reacted with ammonia at a slightly elevated temperature to replace the second chlorine atom, yielding the final product, this compound.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to ensure high purity, which is critical for its use as an analytical standard.
Metabolic Pathway of Terbuthylazine
Desethyl Terbuthylazine is a significant metabolite of the herbicide Terbuthylazine. The metabolic process primarily involves the dealkylation of the parent compound. Understanding this pathway is essential for environmental monitoring and toxicological studies, as the metabolites may have different properties and toxicities compared to the parent herbicide.
The primary metabolic transformation leading to Desethyl Terbuthylazine is the removal of the ethyl group from the triazine ring. This N-de-ethylation is a common metabolic pathway for triazine herbicides in various organisms, including mammals, plants, and microorganisms.
Caption: Metabolic pathway of Terbuthylazine to Desethyl Terbuthylazine.
Experimental Protocols: Analytical Applications
This compound is primarily used as an internal standard in quantitative analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for sample preparation and LC-MS/MS analysis for the determination of Terbuthylazine and its metabolites in environmental samples.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from a method for the simultaneous determination of Terbuthylazine and its metabolites in wetland water samples.
Materials:
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Water sample
-
This compound internal standard solution
Procedure:
-
Cartridge Conditioning: Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to pH 2 with formic acid. Add a known amount of this compound internal standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove interfering substances.
-
Elution: Elute the analytes and the internal standard from the cartridge with 5 mL of methanol, followed by 5 mL of a 5% ammonia in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terbuthylazine | 230.1 | 174.1 | 20 |
| Desethyl Terbuthylazine | 202.1 | 146.1 | 22 |
| This compound (IS) | 211.1 | 155.1 | 22 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the complete workflow for the quantitative analysis of Desethyl Terbuthylazine using its deuterated internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists working on the detection and quantification of the herbicide Terbuthylazine and its metabolites. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in analytical measurements. This technical guide provides essential information for the effective utilization of this compound in a research or regulatory setting. While a detailed synthesis protocol is not publicly available, the general principles of its synthesis are well-understood within the field of organic chemistry. The provided analytical protocols offer a robust starting point for method development and validation.
References
Technical Guide: Desethyl Terbuthylazine-d9 (CAS No. 1219798-52-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethyl Terbuthylazine-d9 is the stable isotope-labeled analog of Desethyl Terbuthylazine.[1][2] Desethyl Terbuthylazine is a primary metabolite of Terbuthylazine, a chloro-s-triazine herbicide used to control broad-leaved and grass weeds in various crops.[1][3] Due to the environmental prevalence of Terbuthylazine and its metabolites, sensitive and accurate analytical methods are required for monitoring their levels in environmental and biological matrices.[4]
This compound serves as an ideal internal standard for quantification in mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures reliable and accurate measurement by correcting for variations in sample preparation and instrument response.
This guide provides a comprehensive overview of this compound, its parent compound, and its application in analytical methodologies.
Physicochemical Properties
The key properties of this compound and its unlabeled analog are summarized below for easy reference.
Table 1: Physicochemical Data
| Property | This compound | Desethyl Terbuthylazine (Unlabeled) |
| CAS Number | 1219798-52-3 | 30125-63-4 |
| Molecular Formula | C₇H₃D₉ClN₅ | C₇H₁₂ClN₅ |
| Molecular Weight | ~210.71 g/mol | ~201.68 g/mol |
| Appearance | White to Off-White Solid | Data not available |
| Isotopic Enrichment | ≥99 atom % D | Not Applicable |
| Storage Conditions | -20°C or 2-8°C Refrigerator | Room Temperature |
| Synonyms | Terbutylazine Desethyl-d9, 6-Chloro-N2-(tert-butyl-d9)-1,3,5-triazine-2,4-diamine | GS 26379, N-tert-butyl-6-chloro-triazine-2,4-diamine |
Metabolic Pathway of Terbuthylazine
Terbuthylazine undergoes degradation in the environment and is extensively metabolized in organisms. The primary metabolic routes involve N-dealkylation, where either the ethyl or the tert-butyl group is removed from the amino groups on the triazine ring. The removal of the ethyl group results in the formation of Desethyl Terbuthylazine. Further degradation can occur, including the removal of the second alkyl group or hydrolysis of the chlorine atom to a hydroxyl group.
Experimental Protocols: Analyte Quantification
The following section details a representative protocol for the analysis of Desethyl Terbuthylazine in water samples using this compound as an internal standard. This protocol is a composite based on established methods for triazine herbicide analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to clean up and concentrate analytes from complex matrices like water.
-
Cartridge Conditioning: Condition an MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~2 with formic acid. Spike the sample with a known concentration of this compound internal standard solution. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes from the cartridge using 10 mL of methanol or a methanol/acetonitrile mixture.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the internal standard. Example transitions are provided in Table 2. Note: These values should be optimized on the specific instrument being used.
-
Table 2: Example MRM Transitions for MS/MS Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desethyl Terbuthylazine | 202.1 | 146.1 | Optimized Value |
| Desethyl Terbuthylazine | 202.1 | 104.1 | Optimized Value |
| This compound | 211.2 | 155.1 | Optimized Value |
Visualization of Experimental Workflow
The general workflow for analyzing environmental samples for Desethyl Terbuthylazine using its deuterated internal standard is depicted below.
References
Unraveling the Isotopic Identity of a Terbuthylazine Metabolite
The molecular formula for Desethyl Terbuthylazine-d9 is C₇H₃D₉ClN₅. This formula precisely describes the elemental composition of a deuterated version of Desethyl Terbuthylazine, a known metabolite of the herbicide Terbuthylazine.
This compound is what is known as a stable isotope-labeled compound. In this specific molecule, nine hydrogen (H) atoms have been replaced with their heavier isotope, deuterium (D). This substitution is critical for a variety of advanced analytical applications in scientific research.
Understanding the Base Molecule
To comprehend the labeled compound, one must first consider the parent molecule, Desethyl Terbuthylazine. Its molecular formula is C₇H₁₂ClN₅[1][2][3][4][5]. It is a recognized metabolite of Terbuthylazine, a widely used herbicide for broad-spectrum weed control. The process of "desethylation" refers to the removal of an ethyl group from the parent terbuthylazine molecule (C₉H₁₆ClN₅).
The Significance of Deuteration
The "-d9" in this compound signifies that nine hydrogen atoms have been replaced by deuterium atoms. Deuterium is a stable (non-radioactive) isotope of hydrogen that contains one proton and one neutron in its nucleus, in contrast to the single proton of standard hydrogen. This difference in mass, while subtle, is detectable by specialized analytical instruments, most notably mass spectrometers.
The molecular weight of the non-labeled Desethyl Terbuthylazine is approximately 201.66 g/mol . The deuterated version, this compound, has a higher molecular weight of around 210.71 g/mol , reflecting the added mass of the nine deuterium atoms.
Applications in Research
Stable isotope-labeled compounds like this compound are invaluable tools for researchers, particularly in the fields of analytical chemistry, environmental science, and drug metabolism studies. They are often used as internal standards in quantitative analysis. Because they are chemically identical to the non-labeled compound, they behave the same way during sample preparation and analysis. However, their different mass allows them to be distinguished and used as a precise reference point for quantifying the amount of the non-labeled substance in a sample.
For instance, a researcher studying the environmental fate of the herbicide Terbuthylazine could use this compound to accurately measure the concentration of the actual Desethyl Terbuthylazine metabolite in soil or water samples.
Tabular Summary of Chemical Data
For clarity and direct comparison, the key quantitative data for both the labeled and unlabeled compounds are presented below.
| Property | Desethyl Terbuthylazine | This compound |
| Molecular Formula | C₇H₁₂ClN₅ | C₇H₃D₉ClN₅ |
| Molecular Weight | ~201.66 g/mol | ~210.71 g/mol |
| CAS Number | 30125-63-4 | 1219798-52-3 |
References
- 1. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Desethylterbutylazine [webbook.nist.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 30125-63-4 CAS MSDS (TERBUTHYLAZINE-DESETHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Guide: Molecular Weight and Characterization of Desethyl Terbuthylazine-d9
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the molecular weight and key chemical properties of Desethyl Terbuthylazine-d9, an isotopically labeled metabolite of the herbicide Terbuthylazine. It includes a comparative analysis with its non-deuterated analog, Desethyl Terbuthylazine. This guide also outlines the standard experimental methodology for molecular weight determination and illustrates the metabolic and isotopic relationships through structured diagrams.
Chemical Identity and Properties
Desethyl Terbuthylazine is a primary metabolite of the triazine herbicide, Terbuthylazine. The deuterated form, this compound, serves as an essential internal standard for quantitative analysis in various research and monitoring applications. The "-d9" designation indicates that nine hydrogen atoms on the tert-butyl group have been replaced by deuterium atoms. This isotopic substitution increases the molecular weight by a predictable amount without significantly altering the chemical behavior, making it ideal for use in mass spectrometry-based assays.
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below.
| Property | This compound | Desethyl Terbuthylazine |
| Synonyms | Terbutylazine Desethyl-d9 | Desethylterbuthylazine, Terbuthylazine M |
| CAS Number | 1219798-52-3[1][2][3] | 30125-63-4[4][5] |
| Molecular Formula | C₇H₃D₉ClN₅ | C₇H₁₂ClN₅ |
| Molecular Weight | 210.71 g/mol | 201.66 g/mol |
| Monoisotopic Mass | 210.1346 Da | 201.0781 Da |
Experimental Protocols: Molecular Weight Determination
The molecular weight of chemical compounds like this compound is typically determined using mass spectrometry (MS). This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of the analyte (e.g., this compound in acetonitrile) is prepared. For quantitative analysis, the deuterated standard is mixed with the non-labeled analyte extract.
-
Infusion: The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.
-
Data Interpretation: The resulting mass spectrum plots ion intensity versus m/z. The molecular weight is determined from the peak corresponding to the molecular ion. For this compound, a prominent peak would be expected around m/z 211.14 ([M+H]⁺).
Visualized Relationships and Workflows
Diagrams created using the DOT language provide clear visualizations of logical and experimental processes.
Caption: Logical relationship between parent herbicide, metabolite, and its deuterated form.
Caption: Generalized experimental workflow for mass spectrometry analysis.
References
Synthesis of Deuterated Terbuthylazine Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterated terbuthylazine and its primary metabolites: desethyl-terbuthylazine and 2-hydroxy-terbuthylazine. The synthesis of these isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry-based assays, enabling accurate monitoring of terbuthylazine and its breakdown products in various matrices. This guide details the proposed synthetic strategies, experimental protocols, and methods for characterization.
Overview of Terbuthylazine and its Metabolites
Terbuthylazine is a widely used s-triazine herbicide. In the environment and biological systems, it undergoes metabolic transformation, primarily through two key pathways: N-dealkylation and hydrolysis. The N-dealkylation of the ethylamino side chain results in the formation of desethyl-terbuthylazine. Hydrolysis of the chlorine atom at the C2 position of the triazine ring leads to the formation of 2-hydroxy-terbuthylazine. A subsequent dealkylation of 2-hydroxy-terbuthylazine can also yield desethyl-2-hydroxy-terbuthylazine. The major metabolic pathways are illustrated below.
Caption: Major metabolic pathways of terbuthylazine.
Synthesis of Deuterated Terbuthylazine (Terbuthylazine-d5)
The synthesis of deuterated terbuthylazine, specifically with deuterium atoms on the ethyl group (terbuthylazine-d5), is achieved by employing a deuterated precursor, ethylamine-d5, in the final step of the triazine ring construction. The general synthesis of triazine herbicides involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[1][]
Synthetic Pathway
The synthesis commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The first chlorine atom is substituted with tert-butylamine. Due to the temperature-dependent reactivity of the chlorine atoms on the triazine ring, this reaction can be controlled to achieve mono-substitution.[3] Subsequently, the second chlorine atom is substituted with ethylamine-d5 to yield terbuthylazine-d5.
Caption: Synthesis of Terbuthylazine-d5.
Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(tert-butylamino)-1,3,5-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
Slowly add a solution of tert-butylamine (1 equivalent) to the cooled solution of cyanuric chloride.
-
Add a base, such as sodium carbonate or potassium carbonate (1 equivalent), to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture vigorously at 0-5 °C for 4-6 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of N2-(tert-butyl)-6-chloro-N4-(ethyl-d5)-1,3,5-triazine-2,4-diamine (Terbuthylazine-d5)
-
Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent like acetone or THF.
-
Add ethylamine-d5 hydrochloride (1 equivalent) and a base such as sodium hydroxide (2 equivalents) to the solution.
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 40-50 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure terbuthylazine-d5.
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of terbuthylazine-d5, based on typical yields for similar triazine syntheses.
| Parameter | Value | Reference |
| Yield (Step 1) | > 90% | [3] |
| Yield (Step 2) | 80-90% | General estimate |
| Isotopic Purity | > 98% | Based on precursor |
| Molecular Formula | C₉H₁₁D₅ClN₅ | |
| Molecular Weight | 234.74 g/mol |
Synthesis of Deuterated Desethyl-terbuthylazine (Desethyl-terbuthylazine-d9)
Desethyl-terbuthylazine is a primary metabolite formed by the removal of the ethyl group from terbuthylazine. For use as an internal standard, it is desirable to have the deuterium labels on the tert-butyl group (desethyl-terbuthylazine-d9). This is synthesized by reacting the appropriate chlorinated triazine intermediate with deuterated tert-butylamine.
Synthetic Pathway
The synthesis starts with 2,6-dichloro-1,3,5-triazin-4-amine, which is prepared from cyanuric chloride and ammonia. This intermediate is then reacted with tert-butylamine-d9.
Caption: Synthesis of Desethyl-terbuthylazine-d9.
Experimental Protocol
-
Prepare 6-chloro-1,3,5-triazine-2,4-diamine by reacting cyanuric chloride with an excess of ammonia.
-
React 6-chloro-1,3,5-triazine-2,4-diamine (1 equivalent) with tert-butylamine-d9 (1 equivalent) in a suitable solvent in the presence of a base at an elevated temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described for terbuthylazine-d5 to isolate the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 70-80% | General estimate |
| Isotopic Purity | > 98% | Based on precursor |
| Molecular Formula | C₇H₃D₉ClN₅ | C₇H₁₂ClN₅ (non-deuterated) |
| Molecular Weight | 210.72 g/mol | C₇H₁₂ClN₅ (non-deuterated) |
Synthesis of Deuterated 2-Hydroxy-terbuthylazine (2-Hydroxy-terbuthylazine-d9)
2-Hydroxy-terbuthylazine is formed by the hydrolysis of the chloro group of terbuthylazine. The deuterated analog, with the label on the tert-butyl group, can be synthesized from deuterated terbuthylazine or by hydrolysis of an appropriate deuterated intermediate. A more direct route involves the hydrolysis of a deuterated chlorotriazine precursor.
Synthetic Pathway
The synthesis can be achieved by the hydrolysis of N2-(tert-butyl-d9)-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine. This precursor is synthesized similarly to terbuthylazine, but using tert-butylamine-d9 and non-deuterated ethylamine.
References
physical and chemical properties of Desethyl Terbuthylazine-d9
An In-depth Technical Guide to Desethyl Terbuthylazine-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, metabolic context, and analytical methodologies for this compound. This deuterated stable isotope serves as a crucial internal standard for the quantitative analysis of its non-labeled counterpart, Desethyl Terbuthylazine, a primary metabolite of the widely used triazine herbicide, Terbuthylazine.
Core Physical and Chemical Properties
The following table summarizes the key and its corresponding non-deuterated analog. The inclusion of Desethyl Terbuthylazine provides a comparative reference.
| Property | This compound | Desethyl Terbuthylazine |
| Molecular Formula | C₇H₃D₉ClN₅[1] | C₇H₁₂ClN₅[2][3] |
| Molecular Weight | 210.71 g/mol [1][4] | 201.66 g/mol |
| Accurate Mass | 210.1346 | 201.0781231 Da |
| CAS Number | 1219798-52-3 | 30125-63-4 |
| Appearance | White to Off-White Solid | Off-white Solid |
| Melting Point | Not available | 142 - 144 °C |
| IUPAC Name | 6-chloro-4-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | 2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |
| Synonyms | Terbutylazine Desethyl-d9, Deethylterbutylazine-d9 | Terbuthylazine-desethyl, GS 26379 |
Metabolic Pathway of Terbuthylazine
Desethyl Terbuthylazine is a significant metabolite formed through the degradation of the parent herbicide, Terbuthylazine. This transformation primarily occurs through dealkylation, a common metabolic route for triazine herbicides in various environmental and biological systems. The pathway can proceed through both biotic and abiotic mechanisms.
References
The Sentinel Molecule: Desethyl Terbuthylazine-d9 in Modern Environmental Surveillance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pervasive use of herbicides in modern agriculture necessitates robust and precise analytical methodologies to monitor their environmental fate and potential impact on ecosystems and human health. Terbuthylazine, a widely used triazine herbicide, and its primary metabolite, desethyl terbuthylazine, are of significant environmental concern due to their persistence and potential for water contamination.[1][2][3] This technical guide delves into the critical role of Desethyl Terbuthylazine-d9 as an internal standard in the accurate quantification of terbuthylazine and its metabolites, ensuring the reliability of environmental monitoring data.
The Imperative of Isotope Dilution in Environmental Analysis
The complexity of environmental matrices, such as soil and water, presents significant challenges to accurate chemical analysis. Matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to under- or overestimation of analyte concentrations. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mitigating these effects.[4][5]
This compound is a deuterated analog of desethyl terbuthylazine, where nine hydrogen atoms have been replaced with deuterium. Because it is chemically identical to the native analyte, it co-elutes during chromatography and experiences the same matrix effects and ionization efficiencies in the mass spectrometer. By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, any variations in the analytical process that affect the native analyte will also affect the labeled standard in the same proportion. This allows for highly accurate and precise quantification through the principle of isotope dilution mass spectrometry (IDMS).
Quantitative Performance Metrics
The use of this compound as an internal standard significantly enhances the performance of analytical methods for the detection of terbuthylazine and its metabolites. The following table summarizes key quantitative data from a validated isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of terbuthylazine (TBA) and desethylterbuthylazine (DET) in complex biological matrices, which demonstrates the level of performance achievable.
| Analyte | Matrix | Limit of Quantification (LOQ) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (% of spiked concentration) |
| Terbuthylazine (TBA) | Urine | 0.25 µg/L | < 7% | < 7% | within 12% |
| Desethylterbuthylazine (DET) | Urine | 0.25 µg/L | < 7% | < 7% | within 12% |
| Terbuthylazine (TBA) | Hair | 0.01 ng/mg | < 7% | < 7% | within 12% |
| Desethylterbuthylazine (DET) | Hair | 0.01 ng/mg | < 7% | < 7% | within 12% |
Data synthesized from a validated isotope-dilution LC-MS/MS method.
Experimental Protocol: A Representative Workflow
The following is a representative experimental protocol for the analysis of terbuthylazine and desethyl terbuthylazine in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.
1. Sample Preparation and Fortification:
-
Filter water samples (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
-
Add a known amount of this compound internal standard solution to each sample, along with any other relevant deuterated standards.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by deionized water.
-
Load the fortified water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate terbuthylazine and desethyl terbuthylazine.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for terbuthylazine, desethyl terbuthylazine, and this compound.
-
4. Quantification:
-
Calculate the concentration of terbuthylazine and desethyl terbuthylazine in the samples by comparing the peak area ratio of the native analyte to its corresponding deuterated internal standard against a calibration curve prepared in a similar manner.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the terbuthylazine degradation pathway and a typical analytical workflow.
Conclusion
This compound plays an indispensable role in the accurate and reliable monitoring of terbuthylazine and its metabolites in the environment. Its use as an internal standard in isotope dilution mass spectrometry effectively overcomes the challenges posed by complex matrices, leading to high-quality data that is crucial for environmental risk assessment and regulatory decision-making. The methodologies and workflows outlined in this guide provide a robust framework for researchers and scientists dedicated to safeguarding our environmental resources.
References
Desethyl Terbuthylazine-d9 as a Metabolite of Terbuthylazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desethyl Terbuthylazine-d9, a key deuterated internal standard used in the analysis of its parent compound, the herbicide Terbuthylazine, and its primary metabolite, Desethyl Terbuthylazine. Terbuthylazine undergoes metabolic transformation in various environmental and biological systems, primarily through N-de-ethylation, to form Desethyl Terbuthylazine. Accurate quantification of these compounds is crucial for environmental monitoring, toxicological studies, and understanding metabolic pathways. This guide details the metabolic processes, provides extensive quantitative data, outlines detailed experimental protocols for extraction and analysis, and presents visual representations of the metabolic pathway and analytical workflows. The use of this compound as an internal standard in isotope dilution mass spectrometry is highlighted as a critical component for achieving high accuracy and precision in quantification.
Introduction
Terbuthylazine (N2-tert-butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a widely used triazine herbicide for the control of broadleaf and grassy weeds in a variety of crops.[1] Its presence and persistence in the environment, along with its metabolites, are of significant concern, necessitating sensitive and accurate analytical methods for their detection and quantification. One of the major metabolites of Terbuthylazine is Desethyl Terbuthylazine (N2-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine), formed through the process of N-de-ethylation.[2]
To achieve reliable and reproducible quantification of Terbuthylazine and Desethyl Terbuthylazine, especially in complex matrices such as soil, water, and biological tissues, stable isotope-labeled internal standards are employed. This compound, in which nine hydrogen atoms on the tert-butyl group are replaced with deuterium, serves as an ideal internal standard for its non-labeled analog. Its similar chemical and physical properties to the analyte, but distinct mass, allow for correction of matrix effects and variations during sample preparation and analysis.[3]
This guide provides a detailed examination of the formation of Desethyl Terbuthylazine from Terbuthylazine, its analysis using this compound, and the associated experimental procedures.
Metabolic Pathway of Terbuthylazine to Desethyl Terbuthylazine
The primary metabolic pathway for the formation of Desethyl Terbuthylazine from Terbuthylazine is N-de-ethylation, a reaction that can be mediated by both biotic and abiotic processes.
Enzymatic Transformation:
In biological systems, the N-de-ethylation of Terbuthylazine is primarily catalyzed by Cytochrome P450 (CYP) monooxygenases .[4][5] These enzymes, abundant in the liver of mammals and also present in plants and microorganisms, play a crucial role in the phase I metabolism of xenobiotics. The reaction involves the oxidation of the ethyl group, leading to its removal from the triazine ring.
Another important enzyme family involved in the detoxification of herbicides is Glutathione S-Transferases (GSTs) . GSTs catalyze the conjugation of glutathione to the herbicide molecule, which can be a subsequent step after the initial dealkylation by CYPs, rendering the metabolite more water-soluble and facilitating its excretion.
Quantitative Data
The degradation of Terbuthylazine and the formation of Desethyl Terbuthylazine are influenced by various environmental factors. The following tables summarize key quantitative data related to their physicochemical properties and degradation kinetics.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L at 20-25°C) | Log Kow |
| Terbuthylazine | C₉H₁₆ClN₅ | 229.71 | 5.0 - 9.0 | 3.40 |
| Desethyl Terbuthylazine | C₇H₁₂ClN₅ | 201.66 | Higher than Terbuthylazine | 1.94 |
| This compound | C₇H₃D₉ClN₅ | 210.75 | Not reported | Not reported |
Table 2: Degradation Half-life of Terbuthylazine
| Matrix | Condition | Half-life (days) | Reference |
| Soil | Field studies | 11 - 36 | |
| Soil | Laboratory, 20-25°C | 73 - 138 | |
| Soil | Hydro-soil system (33% soil) | 38.8 | |
| Soil | Anaerobic | 69 | |
| Water | River/Pond | > 365 | |
| Water | Newer findings | ~50 |
Table 3: Analytical Performance for Terbuthylazine and Desethyl Terbuthylazine
| Matrix | Analytical Method | Analyte | Limit of Quantification (LOQ) |
| Urine | LC-MS/MS | Terbuthylazine | 0.25 µg/L |
| Urine | LC-MS/MS | Desethyl Terbuthylazine | 0.25 µg/L |
| Hair | LC-MS/MS | Terbuthylazine | 0.01 ng/mg |
| Hair | LC-MS/MS | Desethyl Terbuthylazine | 0.01 ng/mg |
| Sediment | HPLC-DAD | Terbuthylazine & Metabolites | 3.3 ng/g |
Experimental Protocols
Accurate analysis of Terbuthylazine and Desethyl Terbuthylazine relies on robust sample preparation and sensitive analytical techniques. The use of this compound as an internal standard is crucial for correcting analytical variability.
Sample Preparation
4.1.1. Solid-Phase Extraction (SPE) for Water and Urine Samples
This protocol is a generalized procedure based on common practices for extracting triazine herbicides from aqueous matrices.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water/urine sample (e.g., 100 mL) to pH ~2 with a suitable acid. Add a known amount of this compound internal standard solution. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or by passing a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 5-10 mL of a suitable solvent mixture, such as ethyl acetate or a methanol/dichloromethane mixture.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol/water).
4.1.2. Liquid-Liquid Extraction (LLE) for Water Samples
This is a general protocol for the extraction of semi-polar compounds from water.
-
Sample Preparation: To a 100 mL water sample in a separatory funnel, add a known amount of this compound internal standard. Adjust the pH to neutral or slightly basic.
-
Extraction: Add 30 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer twice more with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the dried extract and evaporate to a small volume.
-
Solvent Exchange: Exchange the solvent to one compatible with the LC mobile phase and adjust to a final known volume.
LC-MS/MS Analysis
The following are typical parameters for the analysis of Terbuthylazine and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 4: Typical LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
Table 5: Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terbuthylazine | 230.1 | 174.1 (Quantifier) | 20 |
| 118.1 (Qualifier) | 30 | ||
| Desethyl Terbuthylazine | 202.1 | 146.1 (Quantifier) | 22 |
| 104.1 (Qualifier) | 35 | ||
| This compound | 211.2 | 155.2 (Quantifier) | ~22 |
| Not specified (Qualifier) | Not specified |
*Note: Specific, experimentally optimized SRM transitions for this compound are not widely published. The provided quantifier transition is predicted based on the fragmentation of the non-deuterated analog and the mass shift from deuteration. It is imperative for researchers to empirically determine and optimize the SRM transitions and collision energies for this compound in their specific instrumentation.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Desethyl Terbuthylazine, a significant metabolite of the herbicide Terbuthylazine. Understanding the metabolic pathways, having access to reliable quantitative data, and employing validated experimental protocols are all critical for robust environmental and biological monitoring. This technical guide provides a foundational resource for researchers and scientists in this field, consolidating key information and methodologies. The use of isotope dilution mass spectrometry with this compound represents the gold standard for analysis, enabling the generation of high-quality data necessary for regulatory compliance, risk assessment, and a deeper understanding of the fate of Terbuthylazine in the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. scispace.com [scispace.com]
The Gold Standard of Quantification: An In-depth Technical Guide to Isotopic Labeling in Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a cornerstone technique in modern analytical chemistry, providing unparalleled precision and accuracy in the quantification of molecules within complex biological matrices. This guide delves into the principles, applications, and methodologies of using isotopically labeled compounds as internal standards, with a particular focus on their critical role in drug development and bioanalysis. By leveraging the unique properties of stable isotopes, researchers can overcome challenges associated with sample preparation, matrix effects, and instrumental variability, thereby ensuring the reliability and robustness of analytical data.
Core Principles of Isotopic Labeling and Stable Isotope Dilution
The most prominent application of isotopic labeling in quantitative analysis is the Stable Isotope Dilution (SID) method, often considered the "gold standard" for quantification.[1] The fundamental principle of SID lies in the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample.[2] This labeled compound, referred to as the internal standard (IS), is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][3]
Because the analyte and the isotopically labeled internal standard exhibit nearly identical physicochemical properties, they behave similarly during every step of the analytical process, including extraction, derivatization, and chromatographic separation.[4] Consequently, any sample loss or variation during sample preparation will affect both the analyte and the internal standard to the same extent. The quantification is then based on the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, as measured by a mass spectrometer. This ratio remains constant regardless of sample loss, thus providing a highly accurate and precise measurement of the analyte's concentration.
The use of stable isotopes is particularly advantageous in drug development. They are non-radioactive and safe for use in human studies, including pharmacokinetic and bioavailability assessments. The most commonly employed analytical technique in conjunction with SID is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection and quantification of drugs and their metabolites in biological fluids.
Applications in Drug Development
Isotopically labeled standards are indispensable tools throughout the drug development pipeline, from early discovery to clinical trials. Their applications include:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Isotopic labeling allows for the precise tracking of a drug and its metabolites in biological samples like blood, plasma, and urine.
-
Bioavailability and Bioequivalence Studies: These studies often compare different formulations of a drug or a new generic drug to a reference product. The use of isotopically labeled drugs allows for simultaneous administration of the test and reference compounds, with subsequent differentiation by mass spectrometry, simplifying the study design and reducing variability.
-
Metabolite Identification and Quantification: By labeling the parent drug, researchers can easily distinguish drug-related metabolites from endogenous molecules in complex biological matrices. This is critical for understanding the metabolic pathways of a new chemical entity.
-
Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, such as the immunosuppressant tacrolimus, precise measurement of blood concentrations is essential for optimizing dosage and minimizing toxicity. SID LC-MS/MS is the preferred method for TDM of such drugs due to its accuracy and precision.
Experimental Protocol: Quantification of Tacrolimus in Whole Blood using SID LC-MS/MS
This section provides a detailed protocol for the quantification of the immunosuppressant drug tacrolimus in human whole blood using a stable isotope-labeled internal standard. This method is commonly used in clinical settings for therapeutic drug monitoring.
Materials and Reagents
-
Tacrolimus reference standard
-
¹³C,D₂-Tacrolimus (isotopically labeled internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Zinc sulfate heptahydrate
-
Drug-free human whole blood for calibration standards and quality controls
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
-
Positive displacement pipettes
-
Vortex mixer
-
Centrifuge
Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 200 µL of a 0.1 M aqueous zinc sulfate solution and briefly vortex-mix.
-
Add 500 µL of the internal standard working solution (¹³C,D₂-Tacrolimus in acetonitrile) to precipitate proteins and release the drug.
-
Vortex the mixture vigorously for approximately 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples for 2 minutes at 13,400 x g to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm x 100 mm; 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 1% formic acid |
| Mobile Phase B | Acetonitrile with 1% formic acid |
| Gradient | Start with 60% A, hold for 1.25 min, then ramp to 2% A over 0.01 min and hold for 1.74 min. Return to initial conditions at 3.00 min and re-equilibrate for 1.99 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tacrolimus) | m/z 821.5 → 768.5 |
| MRM Transition (¹³C,D₂-Tacrolimus) | m/z 824.5 → 771.5 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both tacrolimus and the ¹³C,D₂-tacrolimus internal standard.
-
Calculate the peak area ratio (Tacrolimus peak area / ¹³C,D₂-Tacrolimus peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.
-
Determine the concentration of tacrolimus in the patient samples and quality controls by interpolating their peak area ratios on the calibration curve.
Method Validation Data
The following table summarizes typical validation parameters for an LC-MS/MS method for tacrolimus quantification.
| Parameter | Result |
| Linearity Range | 0.5 - 60 ng/mL |
| Coefficient of Determination (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizing Workflows and Pathways
Experimental Workflow for Tacrolimus Bioanalysis
The following diagram illustrates the complete workflow for the therapeutic drug monitoring of tacrolimus, from sample collection to data reporting.
References
- 1. PharmGKB summary: cyclosporine and tacrolimus pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Throughput Analysis of Terbuthylazine and its Metabolite Desethyl Terbuthylazine in Biological Matrices using Desethyl Terbuthylazine-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbuthylazine (TBA) is a widely used herbicide, and monitoring its presence and that of its metabolites in biological and environmental samples is crucial for assessing exposure and potential toxicity.[1] Desethylterbuthylazine (DET) is a major metabolite of TBA.[1] Accurate quantification of these compounds in complex matrices such as human urine and hair requires a robust analytical method. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and ensuring the accuracy and precision of the analytical results.[2] Desethyl Terbuthylazine-d9 (DET-d9), a deuterated analog of DET, is an ideal internal standard for the simultaneous determination of TBA and DET by isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This application note provides a detailed protocol for the extraction and analysis of TBA and DET in human urine and hair samples using DET-d9 as an internal standard.
Analytical Method Overview
This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by separation using a C18 reversed-phase chromatographic column and quantification by a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. The use of an isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize the performance of the analytical method for the quantification of Terbuthylazine (TBA) and Desethylterbuthylazine (DET) in human urine and hair samples.
Table 1: Calibration Curve Data and Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Linear Dynamic Range | Correlation Coefficient (r²) | LOD | LOQ |
| TBA | Urine | 0.25 - 100 µg/L | > 0.99 | 0.08 µg/L | 0.25 µg/L |
| DET | Urine | 0.25 - 100 µg/L | > 0.99 | 0.08 µg/L | 0.25 µg/L |
| TBA | Hair | 0.01 - 5.00 ng/mg | > 0.99 | 0.003 ng/mg | 0.01 ng/mg |
| DET | Hair | 0.01 - 5.00 ng/mg | > 0.99 | 0.003 ng/mg | 0.01 ng/mg |
Table 2: Precision and Accuracy of the Assay
| Analyte | Matrix | Spiked Concentration | Intra-run Precision (% RSD) | Inter-run Precision (% RSD) | Accuracy (% of nominal) |
| TBA | Urine | 0.5 µg/L | < 7% | < 7% | 88-112% |
| 5 µg/L | < 7% | < 7% | 88-112% | ||
| 50 µg/L | < 7% | < 7% | 88-112% | ||
| DET | Urine | 0.5 µg/L | < 7% | < 7% | 88-112% |
| 5 µg/L | < 7% | < 7% | 88-112% | ||
| 50 µg/L | < 7% | < 7% | 88-112% | ||
| TBA | Hair | 0.02 ng/mg | < 7% | < 7% | 88-112% |
| 0.2 ng/mg | < 7% | < 7% | 88-112% | ||
| 2 ng/mg | < 7% | < 7% | 88-112% | ||
| DET | Hair | 0.02 ng/mg | < 7% | < 7% | 88-112% |
| 0.2 ng/mg | < 7% | < 7% | 88-112% | ||
| 2 ng/mg | < 7% | < 7% | 88-112% |
Experimental Protocols
Materials and Reagents
-
Terbuthylazine (TBA) and Desethylterbuthylazine (DET) analytical standards (Purity >98%)
-
This compound (DET-d9) (tert-butyl-d9) (Purity >99%)
-
Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (CH₂Cl₂), Acetone (HPLC grade)
-
Hydrochloric acid (HCl) 37%
-
Ultrapure water
-
Oasis HLB solid-phase extraction cartridges (30 mg)
Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Prepare individual stock solutions of TBA and DET in methanol.
-
Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of DET-d9 in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions in methanol to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of DET-d9 at a concentration of 2.5 µg/L in the appropriate initial solvent mixture for sample preparation.
Sample Preparation: Human Urine
-
To 1 mL of urine sample, add the internal standard (DET-d9) solution.
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Human Hair
-
Wash approximately 50 mg of hair with ultrapure water and then with dichloromethane to remove external contamination.
-
Dry the hair sample at room temperature.
-
Add 2.5 mL of methanol and the internal standard (DET-d9) solution to the dried hair sample.
-
Sonicate the sample for 1 hour at 55 °C.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate TBA and DET. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
TBA: Precursor ion (m/z) → Product ion (m/z)
-
DET: Precursor ion (m/z) → Product ion (m/z)
-
DET-d9: Precursor ion (m/z) → Product ion (m/z)
-
Note: Specific m/z values for precursor and product ions should be optimized based on the instrument used. For TBA, a common transition is m/z 230.1 → 174.1.
-
-
Visualizations
Caption: Experimental workflow for the analysis of Terbuthylazine and its metabolites.
Caption: Major metabolic pathways of Terbuthylazine (TBA).
Conclusion
The described isotope-dilution LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the simultaneous quantification of Terbuthylazine and its primary metabolite, Desethylterbuthylazine, in complex biological matrices such as human urine and hair. This method is well-suited for biomonitoring studies and toxicological assessments in populations exposed to Terbuthylazine. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality.
References
- 1. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Desethyl Terbuthylazine in Environmental and Biological Matrices using LC-MS/MS with Desethyl Terbuthylazine-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Desethyl Terbuthylazine, a principal metabolite of the herbicide Terbuthylazine, in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Desethyl Terbuthylazine-d9, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocols are applicable to environmental water samples, as well as biological matrices such as urine and hair, making it a valuable tool for environmental monitoring, toxicological studies, and agrochemical research.
Introduction
Terbuthylazine is a widely used herbicide, and monitoring its metabolites, such as Desethyl Terbuthylazine, is crucial for assessing environmental contamination and human exposure. LC-MS/MS offers the high selectivity and sensitivity required for detecting these compounds at trace levels. The isotope dilution technique, employing a deuterated internal standard like this compound, is the gold standard for quantitative accuracy in complex matrices. This document provides detailed experimental protocols for sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are two common and effective protocols.
Protocol 1: Solid-Phase Extraction (SPE) for Water and Urine Samples
This protocol is suitable for cleaning up and concentrating analytes from relatively clean matrices.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Acidify the water or urine sample (up to 100 mL) with formic acid to a pH of approximately 3. Load the sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase, and add the this compound internal standard solution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices (e.g., Soil, Food)
This protocol is effective for a wide range of solid and semi-solid samples with complex matrices.
-
Sample Homogenization: Homogenize 10 g of the sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and the internal standard, this compound. Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake again for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE tube containing 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Final Preparation: Take the supernatant, dilute as necessary with the initial mobile phase, and filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be used for the quantification and confirmation of Desethyl Terbuthylazine and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Desethyl Terbuthylazine | 202.1 | 146.1 | 104.0 | 20 |
| This compound | 211.1 | 155.1 | 104.0 | 20 |
Note: The fragmentation of this compound (with deuteration on the tert-butyl group) results in a deuterated product ion after the neutral loss of the tert-butyl-d9 group.
Data Presentation
The following tables summarize the quantitative performance of the method, which can be expected upon proper validation in the user's laboratory.
Table 1: Method Performance Characteristics
| Parameter | Urine | Water |
| Linear Range | 0.25 - 100 µg/L | 0.01 - 10 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.08 µg/L | 0.003 µg/L |
| Limit of Quantitation (LOQ) | 0.25 µg/L[1] | 0.01 µg/L[1] |
| Intra-day Precision (%RSD) | < 7%[1] | < 10% |
| Inter-day Precision (%RSD) | < 7%[1] | < 15% |
| Accuracy/Recovery | 88 - 112%[1] | 85 - 115% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Desethyl Terbuthylazine Analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of Desethyl Terbuthylazine in a variety of environmental and biological samples. The detailed protocols for sample preparation and instrumental analysis, combined with the use of an isotope-labeled internal standard, ensure high-quality data suitable for regulatory monitoring, research, and safety assessment studies. Proper method validation in the user's laboratory is essential to confirm the performance characteristics for specific matrices of interest.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Terbuthylazine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terbuthylazine is a widely used herbicide belonging to the triazine class. Its extensive use has led to concerns about its environmental fate and potential impact on ecosystems and human health. Monitoring terbuthylazine and its degradation products (metabolites) in various matrices such as soil, water, and biological samples is crucial for risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. This application note provides a detailed overview of GC-MS methods for the analysis of terbuthylazine and its primary metabolites.
The major metabolites of terbuthylazine include de-ethyl terbuthylazine (DET), de-tert-butyl terbuthylazine (DIA), and hydroxyterbuthylazine. The dealkylated metabolites are formed through microbial degradation, while hydroxyterbuthylazine is a product of abiotic hydrolysis.[1][2][3][4] Due to the polar nature of the hydroxylated metabolite, a derivatization step is typically required to increase its volatility for GC analysis.
Metabolic Pathway of Terbuthylazine
The degradation of terbuthylazine in the environment proceeds through two main pathways: N-dealkylation and hydrolysis. N-dealkylation results in the formation of desethylterbuthylazine (DET) and desisopropylatrazine (DIA), which is a common metabolite for several triazine herbicides. Hydrolysis of the chlorine atom on the triazine ring leads to the formation of hydroxyterbuthylazine. Further degradation can lead to di-dealkylated and hydroxylated metabolites.[1]
Experimental Workflow
A typical workflow for the analysis of terbuthylazine and its metabolites by GC-MS involves sample collection, extraction, cleanup, derivatization (for polar metabolites), and instrumental analysis.
References
Application Notes and Protocols for the Analysis of Desethyl Terbuthylazine
These application notes provide detailed protocols for the sample preparation and analysis of Desethyl Terbuthylazine, a primary metabolite of the herbicide Terbuthylazine, in various environmental and biological matrices. The methodologies are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Desethyl Terbuthylazine is a significant degradation product of Terbuthylazine, a widely used herbicide. Due to its potential for environmental contamination and human exposure, sensitive and reliable analytical methods are crucial for its detection and quantification in diverse sample types. This document outlines two primary sample preparation techniques: Solid-Phase Extraction (SPE) for aqueous samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid matrices like soil. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the performance of various methods for the determination of Desethyl Terbuthylazine in different matrices.
| Matrix | Sample Preparation Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Wetland Sediments | Solid-Phase Extraction (MCX cartridges) | HPLC-DAD | 89.3 - 97.9 | 3.3 ng/g | - | [1] |
| Human Urine | Solid-Phase Extraction (Oasis HLB) | LC-MS/MS | >90 | - | 0.25 µg/L | [2][3] |
| Human Hair | Sonication in Methanol | LC-MS/MS | - | - | 0.01 ng/mg | [2][3] |
| Drinking Water | Solid-Phase Extraction (Carbon Cartridges) | GC/MS | 94.0 - 102 | 0.10 - 0.69 µg/L | 0.40 - 2.1 µg/L | |
| Soil | Sonication Microextraction | GC-NPD | 76 - 102 | 5 pg | 5 ppb | |
| Seawater | On-line Solid-Phase Extraction | UPLC-MS/MS | 80.3 - 99.8 | - | 0.023 - 0.657 µg/L | |
| Wetland Water | Solid-Phase Extraction (MCX cartridges) | HPLC-DAD | 70 - 80 | 0.01 µg/L | - |
Experimental Protocols
Solid-Phase Extraction (SPE) for Water and Urine Samples
This protocol is suitable for the extraction and pre-concentration of Desethyl Terbuthylazine from aqueous matrices such as surface water, groundwater, and urine.
Materials:
-
SPE cartridges (e.g., Oasis HLB, MCX, or C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
Deionized water
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
For water samples, adjust the pH if necessary based on the chosen SPE sorbent.
-
For urine samples, a protein precipitation step may be required. Add an equal volume of acetonitrile, vortex, and centrifuge to pellet the proteins. The supernatant is then used for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes with an appropriate solvent. A common choice is methanol or a mixture of methanol and another organic solvent (e.g., 5 mL of methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase (e.g., 100-500 µL) for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
QuEChERS Protocol for Soil and Sediment Samples
The QuEChERS method is a streamlined approach for extracting a wide range of pesticides from complex solid matrices.
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Homogenization:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
The resulting supernatant is ready for direct injection into the LC-MS/MS or can be further processed for GC-MS analysis (e.g., solvent exchange).
-
Analytical Finish
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B) is commonly used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation. The precursor ion for Desethyl Terbuthylazine is [M+H]+ at m/z 202.1. Product ions for confirmation can be monitored (e.g., m/z 146.1, 186.1).
GC-MS Analysis
-
Gas Chromatograph: A system equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
Visualizations
Caption: Workflow for Desethyl Terbuthylazine Analysis.
Caption: Detailed Solid-Phase Extraction (SPE) Protocol.
References
Application Notes and Protocols for the Analysis of Desethyl Terbuthylazine in Water Samples using Desethyl Terbuthylazine-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of Desethyl Terbuthylazine (DET), a primary metabolite of the herbicide Terbuthylazine, in various water samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an isotopic-labeled internal standard, Desethyl Terbuthylazine-d9 (DET-d9), to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation.
Introduction
Terbuthylazine is a widely used herbicide, and its presence, along with its metabolites like Desethyl Terbuthylazine (DET), in water sources is a growing environmental concern.[1][2] Accurate and sensitive monitoring of these compounds in surface water, groundwater, and drinking water is crucial for assessing environmental impact and ensuring public health.[1][2] Isotope-dilution mass spectrometry is a reliable analytical technique for quantifying trace levels of contaminants in complex matrices.[3] This method employs a stable isotope-labeled internal standard, this compound (DET-d9), which has physicochemical properties nearly identical to the analyte of interest (DET). This allows for effective compensation for analyte loss during sample preparation and for signal suppression or enhancement in the mass spectrometer, leading to highly accurate and precise results.
This document outlines a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of DET in water samples using DET-d9 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Desethyl Terbuthylazine (DET) analytical standard (≥98% purity)
-
This compound (DET-d9) (tert-butyl-d9, ≥99% isotopic purity)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Sample Preparation:
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)
-
Nitrogen gas for evaporation
-
Glass vials and screw caps
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of DET and DET-d9 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of DET by serially diluting the primary stock solution with a methanol/water mixture.
-
Internal Standard Spiking Solution: Prepare a working solution of DET-d9 at a concentration of 2.5 µg/L in methanol/water.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Fortification: To 100 mL of each water sample, add a known volume of the DET-d9 internal standard spiking solution to achieve a final concentration of 2.5 µg/L.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 2 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition.
LC-MS/MS Analysis
The following are recommended starting conditions and may require optimization for specific instrumentation.
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 150 mm length, 2.1 mm internal diameter, 5 µm particle size)
-
Mobile Phase A: 0.5% aqueous formic acid
-
Mobile Phase B: Methanol
-
Gradient: Isocratic mixture of 30:70 (A:B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Heated Electrospray Ionization (H-ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ionization Source Parameters:
-
Spray Voltage: 3.5 kV
-
Sheath Gas: 40 arbitrary units
-
Auxiliary Gas: 10 arbitrary units
-
Capillary Temperature: 320°C
-
-
Data Presentation
MRM Transitions and Collision Energies
The following table outlines the precursor and product ions for the Multiple Reaction Monitoring (MRM) analysis of Desethyl Terbuthylazine (DET) and its deuterated internal standard (DET-d9).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desethyl Terbuthylazine (DET) | 202.1 | 146.1 | 17 |
| 202.1 | 104.0 | 28 | |
| This compound (DET-d9) | 211.1 | 155.1 | ~17 (optimization recommended) |
Note: The MRM transitions for DET are based on published data. The precursor ion for DET-d9 is calculated based on the addition of 9 deuterium atoms to the molecular weight of DET, and the product ion is inferred from the fragmentation pattern of DET. The collision energy for DET-d9 should be optimized for the specific instrument used.
Method Performance (Example from Human Urine Analysis)
The following table presents validation data from a study analyzing DET and DET-d9 in human urine. While the matrix is different, these values provide an indication of the expected performance of the method. Method validation in the specific water matrix of interest is essential.
| Parameter | Result |
| Linear Dynamic Range | Up to 100 µg/L |
| Inter- and Intra-run Precision | <7% |
| Accuracy | Within 12% of spiked concentrations |
| Limit of Quantification (LOQ) | 0.25 µg/L |
Data adapted from Mercadante et al. (2012) for human urine analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Desethyl Terbuthylazine in water samples.
Logical Relationship of Isotope Dilution
Caption: Principle of accurate quantification using an isotopic internal standard.
References
Application Note: Solid-Phase Extraction Protocol for Triazine Herbicides in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazine herbicides, such as atrazine and simazine, are widely used in agriculture for weed control.[1][2] Due to their persistence and potential for environmental contamination, sensitive and reliable methods are required for their detection in various matrices like water and soil.[1][2] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher enrichment factors, reduced solvent consumption, and improved sample cleanup.[3] This application note provides a detailed protocol for the extraction and preconcentration of triazine herbicides from water and soil samples using SPE, followed by analysis with techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Experimental Protocols
This section details the methodologies for the solid-phase extraction of triazine herbicides from water and soil samples.
Materials and Reagents
-
SPE Cartridges: C18 (500 mg), Oasis HLB, or other suitable polymeric cartridges.
-
Solvents: Methanol (HPLC grade), Ethyl Acetate (GC grade), Acetonitrile (HPLC grade), Chloroform.
-
Reagents: Deionized water, Nitrogen gas.
-
Standards: Certified reference standards of triazine herbicides (e.g., atrazine, simazine, cyanazine).
-
Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, evaporator.
Sample Preparation
-
Water Samples: Water samples should be collected in clean glass bottles and stored at 4°C until analysis. If necessary, filter the samples to remove any particulate matter.
-
Soil Samples: Soil samples can be extracted using various methods, including mechanical shaking or sonication with a suitable solvent mixture like methanol:water or acetonitrile:water. The resulting extract is then subjected to SPE for cleanup.
Solid-Phase Extraction (SPE) Protocol for Water Samples
-
Cartridge Conditioning:
-
Pass 5-10 mL of methanol through the SPE cartridge to wet and activate the sorbent.
-
Follow with 5-10 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pass the water sample (typically 50-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained triazine herbicides with a small volume (e.g., 3-5 mL) of an appropriate organic solvent such as methanol, ethyl acetate, or chloroform.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 200 µL to 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase for HPLC analysis) prior to instrumental analysis.
-
Solid-Phase Extraction (SPE) Protocol for Soil Extracts
-
Soil Extraction:
-
Extract a known weight of the soil sample with a solvent mixture such as methanol:water or acetonitrile:water using a mechanical shaker or sonicator.
-
Centrifuge or filter the extract to separate the supernatant.
-
-
SPE Cleanup:
-
Dilute the supernatant with deionized water to reduce the organic solvent concentration.
-
Follow the same SPE protocol as for water samples (steps 1-5 above) to clean up the extract and concentrate the triazine herbicides.
-
Data Presentation
The following table summarizes the performance data for the analysis of triazine herbicides using SPE followed by chromatographic analysis.
| Herbicide | Matrix | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Atrazine | Water | - | Ethyl Acetate | GC-ECD | 82.5 - 107.6 | 6.67 µg/L | 20.10 µg/L | |
| Cyanazine | Water | - | Ethyl Acetate | GC-ECD | 82.5 - 107.6 | 3.33 µg/L | 11.09 µg/L | |
| Simazine | Urine | C18 | Chloroform | HPLC-UV | 95.7 - 103.2 | 16.4 µg/L | 54.7 µg/L | |
| Atrazine | Urine | C18 | Chloroform | HPLC-UV | 98.2 - 105.4 | 14.5 µg/L | 48.3 µg/L | |
| Ametryn | Urine | C18 | Chloroform | HPLC-UV | 97.4 - 104.3 | 12.8 µg/L | 42.7 µg/L | |
| Various | Water | Oasis HLB | Methanol | GC-NPD | > 80 | - | - | |
| Simazine | Water | Amberlite XAD-4 | Methanol | HPLC-DAD | 99.6 - 104.8 | 0.084-0.121 µg/L | - | |
| Atrazine | Water | Amberlite XAD-4 | Methanol | HPLC-DAD | 99.6 - 104.8 | 0.084-0.121 µg/L | - |
LOD: Limit of Detection, LOQ: Limit of Quantification
Mandatory Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of triazine herbicides from environmental samples.
Caption: Workflow for Solid-Phase Extraction of Triazine Herbicides.
References
Analysis of Desethyl Terbuthylazine-d9 in Urine and Hair Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Desethyl Terbuthylazine (DET) in human urine and hair samples using Desethyl Terbuthylazine-d9 (DET-d9) as an internal standard. The methodologies described herein are based on isotope-dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for biomonitoring exposure to the herbicide Terbuthylazine (TBA).
Introduction
Terbuthylazine (TBA) is a widely used herbicide, and monitoring human exposure is crucial for assessing potential health risks. Biomonitoring in urine provides an indication of recent or short-term exposure, while hair analysis offers a window into long-term or cumulative exposure. In mammals, TBA is metabolized to compounds including Desethylterbuthylazine (DET), which is a key biomarker found in urine.[1][2] The parent compound, TBA, is more commonly found in hair.[3][4]
The use of a stable isotope-labeled internal standard, this compound (DET-d9), is essential for accurate quantification. It mimics the chemical behavior of the analyte (DET) during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[2]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from biomonitoring studies using the described methods. These values can serve as a reference for expected concentration ranges in different populations.
Table 1: Urinary Desethylterbuthylazine (DET) Concentrations in Different Exposure Groups
| Population Group | Sample Timing | Median DET Concentration (µg/L) |
| Agricultural Workers (AW) | Before Application Season (U0) | Not Detected |
| Day of TBA Application (U1) | 1.81 | |
| Day After TBA Application (U2) | 2.94 | |
| Rural Residents (RR) | During Application Season | Not Detected |
| Urban Residents (UR) | During Application Season | Not Detected |
Table 2: Hair Terbuthylazine (TBA) Concentrations in Different Exposure Groups
| Population Group | Sample Timing | Median TBA Concentration (ng/mg hair) |
| Agricultural Workers (AW) | End of Application Season | 0.08 |
| Rural Residents (RR) | End of Application Season | 0.01 |
| Urban Residents (UR) | End of Application Season | Not Detected |
Table 3: Method Performance Characteristics
| Parameter | Urine Analysis | Hair Analysis |
| Limit of Quantification (LOQ) | 0.25 µg/L for DET and TBA | 0.01 ng/mg for DET and TBA |
| Linear Dynamic Range | Up to 100 µg/L | Up to 5.00 ng/mg |
| Inter- and Intra-run Precision | <7% | <7% |
| Accuracy | Within 12% of spiked concentrations | Within 12% of spiked concentrations |
Experimental Protocols
Reagents and Materials
-
Desethyl Terbuthylazine (DET) and Terbuthylazine (TBA) analytical standards
-
This compound (DET-d9) and Terbuthylazine-d5 (TBA-d5) as internal standards (IS)
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Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (CH2Cl2), Acetone - HPLC or LC-MS grade
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Formic acid (FA), Ammonium acetate - LC-MS grade
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Ultrapure water
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Sodium Dodecyl Sulfate (SDS)
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Oasis HLB Solid-Phase Extraction (SPE) cartridges
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Glass vials with screw caps
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Ultrasonic bath
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Centrifuge
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Nitrogen evaporator
Preparation of Standards and Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of DET, TBA, DET-d9, and TBA-d5 in methanol.
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Intermediate Standard Solution: Combine the DET and TBA stock solutions and dilute with methanol to prepare a mixed intermediate standard solution.
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Internal Standard Spiking Solution: Combine the DET-d9 and TBA-d5 stock solutions and dilute with methanol to achieve a concentration that will result in a final concentration of 2.5 µg/L in the prepared samples.
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Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (urine or methanol for hair analysis) with the intermediate standard solution to cover the desired concentration range (e.g., 0.25 - 100 µg/L for urine and 0.01 - 5 ng/mg for hair). Add the internal standard spiking solution to each calibration standard.
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using a separate weighing of the analytical standards if possible.
Urine Sample Preparation Protocol (Solid-Phase Extraction)
The following workflow outlines the solid-phase extraction (SPE) procedure for urine samples.
Caption: Solid-Phase Extraction Workflow for Urine Samples.
Step-by-Step Protocol:
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Sample Spiking: To 1 mL of urine sample, add the internal standard spiking solution.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of ultrapure water.
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Sample Loading: Load the spiked urine sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
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Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitution: Reconstitute the residue in 100 µL of methanol, vortex, and transfer to an autosampler vial for analysis.
Hair Sample Preparation Protocol
The following workflow describes the preparation of hair samples for analysis.
Caption: Hair Sample Preparation and Extraction Workflow.
Step-by-Step Protocol:
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Decontamination Wash: To remove external contaminants, wash approximately 50 mg of hair sequentially with a 1% Sodium Dodecyl Sulfate (SDS) solution, followed by ultrapure water, and finally methanol. Each wash step should be performed for a few minutes with vortexing.
-
Drying: Dry the washed hair sample completely.
-
Extraction: Place the dried hair in a glass vial and add 2.5 mL of methanol. Sonicate the sample in an ultrasonic bath for an extended period (e.g., 5 hours) at an elevated temperature (e.g., 55°C) to facilitate extraction.
-
Centrifugation: After extraction, centrifuge the sample to pellet any particulate matter.
-
Aliquoting and Spiking: Take a known aliquot of the methanolic extract (supernatant) and spike it with the internal standard solution.
-
Analysis: The sample is now ready for direct injection into the LC-MS/MS system.
LC-MS/MS Analysis
Table 4: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic: 30% 0.5% aqueous formic acid / 70% Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6490) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 6: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desethyl Terbuthylazine (DET) | 202.1 | 146.1 | 16 |
| 79.1 | 26 | ||
| Terbuthylazine (TBA) | 230.1 | 174.1 | 14 |
| 118.1 | 24 | ||
| This compound (DET-d9) | 211.1 | 152.1 | 16 |
(Note: The MRM transitions and collision energies should be optimized on the specific instrument being used.)
Data Analysis and Calculation
The concentration of DET and TBA in the samples is determined using the internal standard method.
Caption: Data Analysis Workflow for Concentration Calculation.
Calculation Steps:
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Generate a Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
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Perform Linear Regression: Fit a linear regression line to the calibration curve data to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
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Calculate Sample Concentration: For each unknown sample, calculate the peak area ratio of the analyte to the internal standard. Use the regression equation from the calibration curve to solve for 'x' (the concentration of the analyte in the sample).
Conclusion
The protocols detailed in this document provide a robust and sensitive framework for the analysis of Desethyl Terbuthylazine and Terbuthylazine in urine and hair samples. The use of this compound as an internal standard ensures high accuracy and precision, making these methods suitable for biomonitoring studies in research, clinical, and drug development settings. Adherence to these detailed procedures will enable researchers to obtain reliable data on human exposure to Terbuthylazine.
References
analytical method for terbuthylazine and its degradates in drinking water
An Application Note and Protocol for the Determination of Terbuthylazine and its Degradates in Drinking Water by LC-MS/MS
Introduction
Terbuthylazine is a chloro-s-triazine herbicide used for pre- and post-emergence weed control in various agricultural crops and as an industrial algicide.[1] Its presence and that of its degradation products in water sources is a growing environmental concern. Monitoring these compounds in drinking water is crucial to ensure public safety and compliance with regulatory limits. The primary degradation pathways for terbuthylazine in the environment include N-dealkylation and hydrolysis, leading to metabolites such as desethyl-terbuthylazine (DET), hydroxyterbuthylazine, and others.[2][3]
This document provides a detailed analytical method for the simultaneous quantification of terbuthylazine and its major degradates in drinking water using Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for detecting these compounds at trace levels required by drinking water regulations.
Analytes of Interest
The primary parent compound and its key degradation products monitored in water are listed below.
| Compound Name | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) |
| Terbuthylazine | TBA | C₉H₁₆ClN₅ | 229.71 |
| Desethyl-terbuthylazine | DET | C₇H₁₂ClN₅ | 201.66 |
| Hydroxyterbuthylazine | HT | C₉H₁₇N₅O | 211.27 |
| Desethyl-hydroxy-terbuthylazine | DEHT | C₇H₁₃N₅O | 183.22 |
| Desisopropyl-atrazine | DIA | C₅H₈ClN₅ | 173.61 |
| Desisopropyl-hydroxy-atrazine | DIHA | C₅H₉N₅O | 155.16 |
Experimental Protocol
This protocol is based on established methods utilizing solid-phase extraction for sample cleanup and concentration, followed by instrumental analysis.
Required Materials and Reagents
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Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
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Reagents: Formic acid (≥98%), Ammonium acetate.
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Analytical Standards: Certified reference standards for terbuthylazine and its degradates.
-
SPE Cartridges: Mixed-mode cation exchange (MCX) cartridges or equivalent reversed-phase cartridges (e.g., C18).
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Glassware: 1 L amber glass bottles for sample collection, volumetric flasks, autosampler vials.
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Equipment: SPE vacuum manifold, sample concentrator/evaporator, analytical balance, pH meter, LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
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Sample Collection: Collect approximately 1 L of drinking water in an amber glass bottle.
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Preservation: If not analyzed immediately, store samples at 4°C. Allow samples to reach room temperature before extraction.
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Fortification: For quality control (QC) samples, spike the appropriate volume of standard solution into the water sample.
-
Cartridge Conditioning:
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Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
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Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
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Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
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Elute the analytes from the cartridge with 5-10 mL of methanol or an appropriate solvent mixture (e.g., methanol with 2% formic acid).
-
-
Concentration:
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Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:methanol).
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Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
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Instrumental Analysis: LC-MS/MS
The following conditions are a general guideline and may require optimization for specific instruments.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Ion Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification and Confirmation
The following table provides example MRM transitions. These must be optimized for the specific instrument being used.
| Analyte | Precursor Ion [M+H]⁺ | Quantifier Ion | Qualifier Ion | Collision Energy (eV) |
| Terbuthylazine | 230.1 | 174.1 | 118.1 | 20 |
| DET | 202.1 | 146.1 | 118.1 | 22 |
| HT | 212.2 | 156.1 | 96.1 | 25 |
| DEHT | 184.2 | 128.1 | 96.1 | 25 |
| DIA | 174.1 | 132.1 | 96.1 | 20 |
| DIHA | 156.1 | 114.1 | 71.1 | 22 |
Method Performance Data
The performance of the analytical method should be validated by determining the following parameters. The values presented are typical and may vary between laboratories and matrices.
| Parameter | Terbuthylazine | Desethyl-terbuthylazine | Other Degradates |
| Limit of Detection (LOD) | 0.005 - 0.01 µg/L | 0.005 - 0.01 µg/L | 0.01 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.015 - 0.03 µg/L | 0.015 - 0.03 µg/L | 0.03 - 0.15 µg/L |
| Recovery (%) | 70 - 110% | 70 - 110% | 70 - 110% |
| Precision (RSD%) | < 15% | < 15% | < 20% |
Visualizations
Experimental Workflow
Terbuthylazine Degradation Pathway
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Desethyl Terbuthylazine-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides exceptional accuracy and precision for the quantification of analytes in complex matrices.[1] This method is considered a definitive analytical method due to its ability to correct for sample loss during preparation and analysis.[1] The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to the sample.[1] This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
This document provides detailed application notes and protocols for the quantitative analysis of the herbicide Terbuthylazine (TBA) and its metabolite, Desethyl Terbuthylazine (DET), using Isotope Dilution Mass Spectrometry (IDMS) with Desethyl Terbuthylazine-d9 as the internal standard for DET. Terbuthylazine is a widely used herbicide, and monitoring its presence and that of its metabolites in various environmental and biological matrices is crucial for assessing exposure and environmental impact.[2] The use of a stable isotope-labeled internal standard like this compound allows for highly accurate and reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS is the addition of a known amount of an isotopically labeled internal standard (the "spike") to a sample containing the native analyte. After allowing the spike to equilibrate with the sample, the mixture is processed and analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the analyte in the original sample can be precisely calculated. This ratiometric measurement corrects for any loss of analyte during sample preparation and analysis, as both the native analyte and the internal standard will be affected proportionally.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols
This section provides detailed protocols for the analysis of Terbuthylazine and Desethyl Terbuthylazine in water and soil matrices using IDMS with this compound.
Reagents and Materials
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Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade), Formic Acid, Acetic Acid.
-
Standards: Terbuthylazine (TBA) and Desethyl Terbuthylazine (DET) certified reference materials.
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Internal Standard: this compound (DET-d9). A deuterated standard for Terbuthylazine (e.g., Terbuthylazine-d5) is also recommended for the most accurate quantification of TBA.
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Solid Phase Extraction (SPE) Cartridges: For water samples, Oasis HLB or equivalent polymeric reversed-phase cartridges are recommended.
-
QuEChERS Kits: For soil samples, commercially available QuEChERS kits containing magnesium sulfate, sodium chloride, and appropriate buffering salts.
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Filters: 0.22 µm syringe filters (PTFE or nylon).
Sample Preparation
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Desethyl Terbuthylazine-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Desethyl Terbuthylazine-d9 as a stable isotope-labeled internal standard (SIL-IS) to minimize matrix effects in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterated form of Desethyl Terbuthylazine, a primary metabolite of the triazine herbicide, Terbuthylazine. It serves as an ideal internal standard for the quantification of Desethyl Terbuthylazine in complex matrices. By being chemically identical to the analyte but with a different mass, it co-elutes and experiences similar matrix effects during LC-MS/MS analysis, allowing for accurate correction of signal suppression or enhancement.
Q2: How does this compound help in minimizing matrix effects?
Matrix effects, caused by co-eluting compounds from the sample matrix, can alter the ionization efficiency of the target analyte, leading to inaccurate quantification. This compound, when added to a sample at a known concentration, experiences the same ionization suppression or enhancement as the non-labeled Desethyl Terbuthylazine. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise results.
Q3: Is there an expected retention time difference between Desethyl Terbuthylazine and this compound?
Yes, a slight shift in retention time is a known phenomenon called the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds are slightly less hydrophobic than their non-labeled counterparts and may elute slightly earlier.[1] This difference is usually minimal and should not significantly impact the ability of the internal standard to compensate for matrix effects, as they will still experience very similar matrix conditions.
Q4: What is isotopic crosstalk and how can I address it with this compound?
Isotopic crosstalk occurs when the isotopic pattern of the analyte contributes to the signal of the internal standard, or vice-versa. This can happen if the mass difference between the analyte and the SIL-IS is not sufficient. This compound has a mass difference of 9 Da from the parent compound, which generally minimizes this effect. To check for crosstalk, you can analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard.[2][3] A significant signal would indicate crosstalk. To mitigate this, you can either adjust the concentration of the internal standard or, if necessary, use a different isotopically labeled standard with a larger mass difference.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Signal from this compound | 1. Incorrect preparation of the internal standard solution. 2. Degradation of the internal standard. 3. Incomplete addition of the IS to the sample. 4. Severe ion suppression affecting the IS. 5. Incorrect MS/MS transition parameters. | 1. Verify the concentration and preparation of the IS working solution. 2. Prepare fresh IS solutions and store them under recommended conditions (typically -20°C in a suitable solvent). 3. Review the sample preparation workflow to ensure consistent and accurate addition of the IS. 4. Dilute the sample extract to reduce the concentration of matrix components. Optimize sample cleanup to remove more interferences. 5. Confirm the precursor and product ions for this compound are correctly entered in the instrument method. |
| High Variability in Internal Standard Peak Area Across Samples | 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Inconsistent injection volumes. 3. Fluctuations in the LC-MS system performance. 4. Differential matrix effects across samples. | 1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Check the autosampler for proper function and ensure there are no air bubbles in the syringe. 3. Perform a system suitability test to check for instrument stability. 4. While the IS is meant to correct for this, extreme variations may require further sample cleanup optimization. |
| Poor Recovery of Both Analyte and Internal Standard | 1. Inefficient extraction procedure. 2. Adsorption of the analyte and IS to labware. 3. Sub-optimal pH for extraction. | 1. Optimize the extraction solvent, mixing time, and temperature. 2. Use silanized glassware or polypropylene tubes to minimize adsorption. 3. Adjust the pH of the sample to ensure the analytes are in a neutral form for efficient extraction. |
| Analyte Peak Detected, but No Internal Standard Peak | 1. Failure to add the internal standard to that specific sample. 2. The concentration of the IS is below the limit of detection. | 1. Carefully review the sample preparation steps for the affected sample. Re-prepare if necessary. 2. Verify the concentration of the IS working solution and ensure it is appropriate for the expected signal intensity. |
Experimental Protocols
Protocol 1: Analysis of Desethylterbuthylazine in Water Samples by LC-MS/MS
This protocol provides a general framework for the analysis of Desethylterbuthylazine in water, utilizing this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
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Sample Collection: Collect 500 mL of water sample in a clean glass bottle.
-
Fortification: Add a known amount of this compound solution to the water sample to achieve a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 x 4 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
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LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (example):
-
Desethylterbuthylazine: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion+9 > Product ion 1, Product ion 2
-
3. Quantification
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Construct a calibration curve by plotting the peak area ratio of Desethylterbuthylazine to this compound against the concentration of the calibration standards.
Protocol 2: Analysis of Desethylterbuthylazine in Soil Samples using QuEChERS
This protocol outlines a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of Desethylterbuthylazine from soil.[4]
1. Sample Preparation (QuEChERS)
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Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Hydration (for dry soil): If the soil is dry, add 8 mL of water and vortex to hydrate.
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Internal Standard Spiking: Add a known amount of this compound solution to the soil sample.
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Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.
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Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 2 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1.
Data Presentation
The following tables summarize typical performance data when using a stable isotope-labeled internal standard like this compound. The data demonstrates the improvement in accuracy (recovery) and precision (RSD) by correcting for matrix effects.
Table 1: Recovery and Precision Data for Desethylterbuthylazine in Spiked Water Samples (n=6)
| Spiking Level (ng/L) | Without Internal Standard | With this compound |
| Recovery (%) | RSD (%) | |
| 10 | 75.2 | 18.5 |
| 50 | 82.1 | 15.2 |
| 200 | 68.9 | 21.3 |
Data synthesized from typical performance characteristics of SIL-IS in environmental analysis.
Table 2: Matrix Effect and Method Precision in Soil Samples (n=5)
| Analyte | Without Internal Standard | With this compound |
| Matrix Effect (%) | RSD (%) | |
| Desethylterbuthylazine | -45 (Suppression) | 25.8 |
Data adapted from a study on Terbuthylazine and its metabolites in complex matrices, demonstrating the effectiveness of deuterated analogs in compensating for matrix effects.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Desethylterbuthylazine using this compound.
Troubleshooting Logic for Low Internal Standard Signal
Caption: Troubleshooting workflow for low internal standard signal.
References
Technical Support Center: Optimizing Peak Shape for Terbuthylazine & Metabolites in HPLC
Welcome to the technical support center for the analysis of terbuthylazine and its metabolites by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal peak shape and reliable results in your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for terbuthylazine and its metabolites?
Poor peak shape in the HPLC analysis of terbuthylazine and its metabolites can stem from several factors:
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Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of terbuthylazine and its metabolites, leading to peak tailing.[1][2][3]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to the co-existence of ionized and unionized forms of the analytes, resulting in peak distortion.[2][4] The pH of the mobile phase is a critical parameter to control for robust and reproducible separations.
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Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing or splitting.
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Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.
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Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion, including splitting or broadening.
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
Q2: How can I improve peak tailing for my terbuthylazine analysis?
To address peak tailing, consider the following troubleshooting steps:
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Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions with the basic analytes. Using a buffer is essential to maintain a stable pH.
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Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.
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Select an Appropriate Column: Consider using a column with a different stationary phase, such as a C8 or a polymer-based column, which may offer different selectivity and reduced secondary interactions.
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Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration can improve peak shape.
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Sample Clean-up: Implement a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove matrix interferences that may contribute to peak tailing.
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Reduce Injection Volume: If column overload is suspected, try diluting the sample or reducing the injection volume.
Q3: My peaks are splitting. What could be the cause and how do I fix it?
Peak splitting can be caused by:
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Column Contamination: A blocked frit or contamination at the head of the column can disrupt the sample path. Try back-flushing the column or, if necessary, replacing the frit or the column itself.
-
Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread unevenly. Whenever possible, dissolve the sample in the mobile phase.
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Column Void: A void or channel in the packing material can cause the sample to travel through different paths, resulting in split peaks. Replacing the column is usually the solution.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues.
Step 1: Initial Assessment
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Observe all peaks: Are all peaks tailing, or just the terbuthylazine and its metabolites? If all peaks are tailing, it could indicate a system-wide issue like a blocked frit or extra-column volume.
-
Review method parameters: Check the mobile phase pH, column type, and age.
Step 2: Methodical Adjustments
-
Lower Mobile Phase pH: Gradually decrease the pH of the aqueous portion of your mobile phase using an appropriate acid (e.g., formic acid or acetic acid) to a value between 3 and 4. This is often the most effective way to reduce silanol interactions.
-
Increase Buffer Concentration: If you are already using a buffer, increasing its concentration can sometimes improve peak shape by more effectively masking residual silanols.
-
Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter interactions with the stationary phase.
-
Perform a Column Wash: Flush the column with a strong solvent to remove potential contaminants. Follow the manufacturer's recommendations for appropriate wash solvents.
Step 3: Hardware Evaluation
-
Check for Voids: Disconnect the column and inspect the inlet for any visible voids.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
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Prepare a series of mobile phases: Prepare identical mobile phases with varying pH values. For a reversed-phase separation of terbuthylazine, you might test a range from pH 3.0 to 7.0 in 0.5 unit increments. Use a suitable buffer system (e.g., phosphate or acetate) to maintain the desired pH.
-
Equilibrate the system: For each mobile phase, allow sufficient time for the column to fully equilibrate. This may take 10-20 column volumes.
-
Inject a standard solution: Inject a standard solution of terbuthylazine and its metabolites.
-
Evaluate peak shape: Analyze the resulting chromatograms, paying close attention to the peak asymmetry factor.
-
Select the optimal pH: Choose the pH that provides the best peak shape and resolution for all analytes of interest.
Protocol 2: Column Flushing Procedure
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Disconnect the column from the detector: This prevents contamination of the detector cell.
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Reverse the column direction (check manufacturer's instructions): This can help dislodge particulates from the inlet frit.
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Flush with a series of solvents:
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Start with your mobile phase without the buffer salts to remove any precipitated buffer.
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Flush with 100% water.
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Flush with a strong organic solvent like acetonitrile or methanol for at least 20 column volumes.
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If dealing with very non-polar contaminants, a stronger solvent like isopropanol may be used.
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Re-equilibrate the column: Flush the column with the mobile phase until the baseline is stable.
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Reconnect the detector and test: Inject a standard to see if the peak shape has improved.
Data Presentation
Table 1: HPLC Method Parameters for Terbuthylazine and Metabolite Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Qualisil BDS C18 (250 x 4.6 mm, 5 µm) | C8 column |
| Mobile Phase A | 0.01 M Ammonium Acetate | Water | 1% Aqueous Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Yes | Isocratic (80:20 ACN:Water) | Yes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | Diode Array Detector (DAD) at 235 nm | UV at 220 nm | ESI-MS/MS |
Table 2: Troubleshooting Summary for Peak Shape Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH, use an end-capped column. |
| Column contamination | Flush the column with a strong solvent. | |
| Peak Fronting | Sample overload | Dilute the sample or reduce injection volume. |
| Split Peaks | Blocked column frit | Back-flush the column. |
| Injection in strong solvent | Dissolve sample in mobile phase. |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Technical Support Center: Desethyl Terbuthylazine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Desethyl Terbuthylazine.
Troubleshooting Guide: Low Recovery of Desethyl Terbuthylazine
This guide addresses common issues encountered during the analysis of Desethyl Terbuthylazine that may lead to low recovery rates.
Question: My recovery of Desethyl Terbuthylazine is consistently low during Solid-Phase Extraction (SPE). What are the potential causes and solutions?
Answer:
Low recovery during SPE is a frequent issue. The causes can be systematically investigated by examining each step of the SPE process. Key factors to consider include sorbent selection, sample pH, and the conditioning, loading, washing, and elution steps.
Potential Causes & Solutions for Low SPE Recovery
| Problem Area | Potential Cause | Recommended Solution |
| Sorbent Selection | The chosen sorbent has a low affinity for Desethyl Terbuthylazine. | For a polar metabolite like Desethyl Terbuthylazine, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is often effective. These sorbents offer good retention for a wide range of compounds.[1] |
| Sample pH | The pH of the sample may not be optimal for retention. Desethyl Terbuthylazine is a weak base. | Adjust the sample pH to be approximately 2 pH units above the pKa of the analyte to ensure it is in a neutral state for better retention on a reversed-phase sorbent. |
| Sorbent Conditioning | Inadequate wetting of the sorbent bed. | Ensure the sorbent is properly wetted by conditioning it with an appropriate solvent, such as methanol, followed by an equilibration step with water or a buffer that matches the sample matrix. |
| Sample Loading | The flow rate is too high, not allowing for sufficient interaction between the analyte and the sorbent. | Decrease the flow rate during sample loading to increase the residence time of the analyte on the sorbent. |
| Wash Step | The wash solvent is too strong and is prematurely eluting the Desethyl Terbuthylazine. | Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of water in the water/organic solvent mixture. The goal is to remove interferences without eluting the analyte. |
| Elution Step | The elution solvent is too weak to fully desorb the analyte from the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent (e.g., methanol or acetonitrile). Ensure the elution volume is sufficient to pass through the entire sorbent bed. |
| Analyte Breakthrough | The sorbent capacity is exceeded by a high concentration of the analyte or interfering compounds. | Reduce the sample volume or dilute the sample. Alternatively, use an SPE cartridge with a larger sorbent mass. |
Question: I am observing inconsistent recovery of Desethyl Terbuthylazine in my LC-MS/MS analysis. What could be causing this variability?
Answer:
Inconsistent recovery in LC-MS/MS analysis can stem from matrix effects, analyte instability, or issues with the analytical instrument itself.
Troubleshooting Inconsistent LC-MS/MS Recovery
| Problem Area | Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of Desethyl Terbuthylazine, leading to variable results.[2] | - Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to separate the analyte from interfering matrix components. - Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation.[1] - Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| Analyte Stability | Desethyl Terbuthylazine may be degrading in the sample or during analysis. | While Desethyl Terbuthylazine is generally stable, ensure proper storage of samples (e.g., at or below -18°C) and process them in a timely manner.[3] Avoid prolonged exposure to harsh pH conditions or high temperatures. |
| Instrument Performance | Fluctuations in the mass spectrometer's performance can lead to inconsistent signal intensity. | - System Suitability Tests: Regularly run system suitability tests with a known standard to ensure the instrument is performing within specifications. - Source Cleaning: A dirty ion source can lead to signal suppression. Follow the manufacturer's instructions for regular cleaning and maintenance. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Desethyl Terbuthylazine that I should consider during method development?
A1: Desethyl Terbuthylazine is a metabolite of the herbicide Terbuthylazine. Compared to its parent compound, it has a higher water solubility and binds less strongly to organic matter.[4] It is a weak base with a pKa around 2. These properties are crucial when selecting an extraction technique and optimizing chromatographic conditions.
Q2: What type of SPE cartridge is recommended for extracting Desethyl Terbuthylazine from water samples?
A2: A polymeric reversed-phase SPE cartridge, such as Oasis HLB, is a good choice for extracting Desethyl Terbuthylazine from aqueous matrices. These sorbents provide high retention capacity for a broad range of compounds, including polar metabolites.
Q3: What are typical recovery rates for Desethyl Terbuthylazine using SPE?
A3: With an optimized method, recovery rates for Desethyl Terbuthylazine can be quite high. For instance, a method for analyzing sediment samples using MCX cartridges reported an overall recovery efficiency ranging from 89.3% to 97.9%. In urine samples, recovery was observed to be lower without an internal standard (56-62%) but was corrected to 97-100% with the use of an isotope-labeled internal standard.
Q4: How can I minimize matrix effects when analyzing Desethyl Terbuthylazine in complex samples like soil or biological fluids?
A4: To minimize matrix effects, several strategies can be employed:
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Effective Sample Cleanup: Utilize a robust sample preparation method, such as SPE, to remove as many interfering compounds as possible.
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Chromatographic Separation: Optimize your LC method to achieve baseline separation of Desethyl Terbuthylazine from any remaining matrix components.
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Isotope Dilution: The use of a stable isotope-labeled internal standard for Desethyl Terbuthylazine is the most effective way to compensate for matrix-induced ionization suppression or enhancement.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples.
Q5: Are there any known stability issues with Desethyl Terbuthylazine during sample storage?
A5: Studies have shown that Desethyl Terbuthylazine is stable in various matrices for extended periods when stored frozen at temperatures of -18°C or lower. It is always good practice to minimize freeze-thaw cycles and analyze samples as soon as practical.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Desethyl Terbuthylazine from Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
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Cartridge Conditioning:
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Pass 5 mL of methanol through the polymeric reversed-phase SPE cartridge.
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Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to go dry.
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Sample Loading:
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Adjust the pH of the water sample to approximately 7.0.
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Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
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Washing:
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Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
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Elution:
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Elute the Desethyl Terbuthylazine from the cartridge with 5 mL of methanol or acetonitrile.
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
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Visualizations
Caption: Troubleshooting workflow for low recovery of Desethyl Terbuthylazine.
References
Technical Support Center: Optimizing LC-MS/MS Source Parameters for Desethyl Terbuthylazine-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS source parameters for the analysis of Desethyl Terbuthylazine-d9.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS source parameters I should use for this compound?
A1: For initial experiments with this compound, it is recommended to start with parameters previously established for similar compounds like Terbuthylazine and its metabolites. A heated electrospray ionization (H-ESI) source operating in positive ion mode is a good starting point.[1] Below is a table with suggested starting parameters that should be optimized for your specific instrument.
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
A2: The MRM transitions for a deuterated standard will differ from its non-deuterated counterpart primarily in the precursor ion mass. Desethyl Terbuthylazine has a monoisotopic mass of approximately 201.08 g/mol , leading to a protonated molecule [M+H]⁺ of around 202.1 m/z. For this compound, the mass will increase by approximately 9 Da. Therefore, the expected protonated molecule [M+H]⁺ will be around 211.1 m/z.
The product ions are often conserved between the deuterated and non-deuterated versions, unless the deuterium labels are on a part of the molecule that is lost during fragmentation. For Desethyl Terbuthylazine, common product ions are approximately 146.1 m/z and 104.0 m/z.[2][3] It is crucial to experimentally confirm these transitions by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Q3: What is the purpose of using a deuterated internal standard like this compound?
A3: Deuterated internal standards are used in quantitative mass spectrometry to improve the accuracy and precision of measurements.[1] Since they have nearly identical chemical and physical properties to the analyte of interest, they co-elute from the liquid chromatography (LC) column and experience similar ionization efficiency and matrix effects in the MS source. By adding a known amount of the deuterated standard to each sample, variations in sample preparation and instrument response can be normalized, leading to more reliable quantification.
Q4: Can the deuterium labeling affect the fragmentation pattern?
A4: In most cases, the fragmentation pattern of a deuterated standard is very similar to its non-labeled counterpart. However, if the deuterium atoms are located at a position involved in a fragmentation rearrangement, it can alter the fragmentation pathway. This is known as a kinetic isotope effect. It is always recommended to verify the product ions and optimize the collision energy specifically for the deuterated standard.
Q5: What are the key source parameters to optimize for this compound?
A5: The most critical ESI source parameters to optimize for sensitivity include the capillary voltage (or spray voltage), nebulizer gas pressure, drying gas flow rate, and drying gas temperature. These parameters influence the efficiency of droplet formation, desolvation, and ionization.[4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the optimization of LC-MS/MS source parameters for this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transitions. | Verify the precursor ion for the d9 version (around 211.1 m/z). Infuse a standard solution and perform a product ion scan to confirm the fragment ions. |
| Inappropriate ionization mode. | Desethyl Terbuthylazine and similar triazine herbicides ionize well in positive ESI mode. Confirm you are operating in positive mode. | |
| Suboptimal source parameters. | Systematically optimize the capillary voltage, gas flows, and temperatures as outlined in the experimental protocol below. | |
| Clogged or poorly positioned ESI needle. | Check the spray needle for blockages and ensure it is positioned correctly relative to the instrument orifice. | |
| Unstable or Fluctuating Signal | Inconsistent mobile phase delivery. | Purge the LC pumps to remove any air bubbles and ensure a stable flow. |
| Contaminated ion source. | Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's instructions. | |
| Incompatible mobile phase additives. | Ensure that you are using LC-MS compatible buffers and additives, such as formic acid or ammonium formate, at a low concentration (e.g., 0.1%). | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for your analytical column. |
| Sample solvent mismatch. | Dissolve your standards and samples in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions. | |
| High Background Noise or Interferences | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Matrix effects from the sample. | Improve your sample preparation method to remove interfering matrix components. Consider using solid-phase extraction (SPE). | |
| Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. | |
| In-Source Fragmentation of the Precursor Ion | Source parameters are too harsh. | This can lead to a reduced precursor ion signal and inaccurate quantification. To mitigate this, reduce the cone/declustering/fragmentor voltage and the source temperature. Infuse the standard and monitor the precursor ion intensity as you adjust these parameters to find an optimal balance between signal intensity and fragmentation. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions for this compound
This protocol describes the procedure for identifying the precursor and product ions for this compound.
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics your initial LC conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min) using a syringe pump.
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Precursor Ion Identification (Q1 Scan):
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Operate the mass spectrometer in positive ESI mode.
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Perform a full scan in the Q1 quadrupole over a mass range that includes the expected protonated molecule (e.g., m/z 200-220).
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Identify the most abundant ion, which should correspond to the [M+H]⁺ of this compound (approximately 211.1 m/z).
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Product Ion Identification (Product Ion Scan):
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Set the Q1 quadrupole to isolate the precursor ion identified in the previous step.
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Scan the Q3 quadrupole over a relevant mass range (e.g., m/z 50-220) to detect the fragment ions produced by collision-induced dissociation (CID).
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Select two or three of the most intense and stable product ions for your MRM transitions. One will be the "quantifier" and the other(s) will be "qualifier(s)".
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Protocol 2: Optimization of ESI Source Parameters
This protocol provides a systematic approach to optimizing the key source parameters for maximizing the signal of this compound.
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Setup for Optimization:
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Use the same direct infusion setup as in Protocol 1 with the 1 µg/mL standard solution.
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Set up an MRM method using the transitions determined in Protocol 1.
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Parameter Optimization Workflow:
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Vary one parameter at a time while keeping the others constant at their initial settings.
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Monitor the signal intensity of the quantifier MRM transition.
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Plot the signal intensity against the parameter value to determine the optimum setting.
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Capillary (Spray) Voltage:
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Range: 2.0 to 5.0 kV in 0.5 kV increments.
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Objective: Find the voltage that provides the highest and most stable signal.
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Nebulizer Gas Pressure:
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Range: 20 to 60 psi in 5 psi increments.
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Objective: Optimize for efficient droplet formation.
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Drying Gas Flow:
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Range: 5 to 15 L/min in 1 L/min increments.
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Objective: Enhance solvent evaporation without causing excessive ion suppression.
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Drying Gas Temperature:
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Range: 250 to 400 °C in 25 °C increments.
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Objective: Promote desolvation without causing thermal degradation of the analyte.
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Quantitative Data Summary
The following tables provide representative data on what to expect when optimizing source parameters and MRM transitions for this compound.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | ~211.1 | ~146.1 | Quantifier |
| This compound | ~211.1 | ~104.0 | Qualifier |
| Note: These are predicted transitions and should be experimentally verified. |
Table 2: Example Data for Source Parameter Optimization
| Parameter | Setting | Relative Signal Intensity (%) |
| Capillary Voltage | 2.5 kV | 65 |
| 3.0 kV | 85 | |
| 3.5 kV | 100 | |
| 4.0 kV | 95 | |
| 4.5 kV | 80 | |
| Drying Gas Temp. | 250 °C | 70 |
| 300 °C | 90 | |
| 350 °C | 100 | |
| 400 °C | 88 | |
| Nebulizer Gas | 30 psi | 75 |
| 35 psi | 92 | |
| 40 psi | 100 | |
| 45 psi | 96 | |
| 50 psi | 85 | |
| Drying Gas Flow | 8 L/min | 80 |
| 10 L/min | 98 | |
| 12 L/min | 100 | |
| 14 L/min | 90 |
Visualizations
Caption: Workflow for MRM and source parameter optimization.
Caption: Troubleshooting logic for low or no signal issues.
References
Technical Support Center: Desethyl Terbuthylazine-d9 in Acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Desethyl Terbuthylazine-d9 solutions in acetonitrile. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in acetonitrile solution?
A1: To ensure the long-term stability of your this compound solution, it is recommended to store it in a cool, dry, and dark environment.[1][2] The ideal storage temperature is between -18°C and +20°C.[3][4] The container should be tightly sealed to prevent solvent evaporation and contamination.[1]
Q2: I am seeing a decrease in the peak area of my this compound standard during my LC/MS/MS analysis. What could be the cause?
A2: A decreasing peak area can indicate degradation of the analyte. Several factors could be contributing to this issue:
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Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can accelerate degradation.
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pH of the Solution: Some triazine pesticides can be susceptible to degradation in basic or strongly acidic conditions. The stability of this compound in unbuffered acetonitrile is generally good, but contamination can alter the pH.
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Solvent Quality: The use of old or impure acetonitrile can introduce contaminants that may react with the analyte.
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Instrumental Issues: While less likely to cause a consistent downward trend, issues with the autosampler, injector, or mass spectrometer ionization source should be considered.
Q3: Can I use methanol instead of acetonitrile to dissolve my this compound standard?
A3: While this compound is soluble in methanol, switching solvents may impact your analytical method, particularly for LC/MS/MS. Methanol is a protic solvent and can enhance ionization for some compounds in electrospray ionization (ESI), potentially leading to different peak intensities compared to acetonitrile, an aprotic solvent. If you switch to methanol, it is crucial to re-validate your analytical method.
Q4: Is the deuterated form (d9) of Desethyl Terbuthylazine expected to have different stability compared to the non-labeled compound?
A4: The deuterium labeling (d9) on the tert-butyl group is unlikely to significantly alter the chemical stability of Desethyl Terbuthylazine under typical storage and analytical conditions. The fundamental chemical properties of the molecule remain the same.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Calibration Curve
| Potential Cause | Troubleshooting Step | Recommended Action |
| Analyte Degradation | Prepare a fresh working standard from your stock solution and re-run the calibration curve. | If the new curve is consistent, your previous working standards have likely degraded. Discard old working standards and prepare them fresh more frequently. |
| Solvent Evaporation | Check the seals on your vials and ensure they are tightly capped. | Use high-quality vials with secure caps. If storing for extended periods, consider using crimp-top vials. |
| Instrument Variability | Run a system suitability test using a stable compound to check for instrument performance. | If the system suitability test fails, troubleshoot the LC/MS/MS system (e.g., clean the ion source, check for leaks). |
Issue 2: Appearance of Unknown Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation Product | Analyze an aged sample of this compound and compare it to a fresh sample. | If a new peak grows over time as the parent peak decreases, it is likely a degradation product. Further investigation by high-resolution mass spectrometry may be needed for identification. |
| Contamination | Analyze a blank injection of your acetonitrile solvent. | If the peak is present in the blank, your solvent is contaminated. Use a fresh, high-purity bottle of acetonitrile. |
| Matrix Effects (if analyzing samples) | Prepare a matrix-matched blank and compare it to a solvent blank. | If the peak is only present in the matrix-matched blank, it is an interference from your sample matrix. Adjust your sample preparation method to remove the interference. |
Experimental Protocols
Protocol: Short-Term Stability Assessment of this compound in Acetonitrile
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Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Preparation of Working Solutions: Dilute the stock solution with acetonitrile to a working concentration of 1 µg/mL.
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Initial Analysis (T=0): Immediately analyze the working solution using a validated LC/MS/MS method to establish the initial peak area and concentration.
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Storage Conditions:
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Store one set of vials at room temperature (20-25°C) under ambient light.
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Store a second set of vials at 4°C in the dark.
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Store a third set of vials at -20°C in the dark.
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Time-Point Analysis: Analyze the solutions from each storage condition at regular intervals (e.g., 24, 48, 72 hours, and 1 week).
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Data Analysis: Compare the peak areas at each time point to the initial (T=0) measurement. A deviation of more than a pre-defined percentage (e.g., 10%) may indicate instability under those conditions.
Data Presentation
Table 1: Example Short-Term Stability of this compound (1 µg/mL in Acetonitrile)
| Storage Condition | Time Point | Mean Peak Area | % of Initial Concentration |
| Initial (T=0) | 0 hours | 1,500,000 | 100% |
| Room Temp (Light) | 24 hours | 1,425,000 | 95% |
| 72 hours | 1,275,000 | 85% | |
| 1 week | 1,050,000 | 70% | |
| 4°C (Dark) | 24 hours | 1,485,000 | 99% |
| 72 hours | 1,470,000 | 98% | |
| 1 week | 1,455,000 | 97% | |
| -20°C (Dark) | 24 hours | 1,500,000 | 100% |
| 72 hours | 1,485,000 | 99% | |
| 1 week | 1,485,000 | 99% |
Note: The data in this table is for illustrative purposes only and should not be considered as experimentally verified results.
Visualizations
References
addressing ion suppression in Desethyl Terbuthylazine analysis
Welcome to the technical support center for the analysis of Desethyl Terbuthylazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide: Addressing Ion Suppression
Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression during the analysis of Desethyl Terbuthylazine.
Question 1: I am observing a lower than expected signal for Desethyl Terbuthylazine. How can I determine if ion suppression is the cause?
Answer:
To determine if ion suppression is affecting your Desethyl Terbuthylazine signal, you can perform a post-column infusion experiment. This technique helps to identify regions in your chromatogram where co-eluting matrix components are causing suppression.[3]
Experimental Protocol: Post-Column Infusion
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Prepare two infusion solutions:
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A solution of Desethyl Terbuthylazine at a concentration that gives a stable and moderate signal.
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A blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte).
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Set up the infusion:
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Infuse the Desethyl Terbuthylazine solution at a constant flow rate into the MS source post-chromatographic column using a T-fitting.
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Begin acquiring data in MRM (Multiple Reaction Monitoring) mode for Desethyl Terbuthylazine.
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Inject the blank matrix extract:
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While infusing the analyte solution, inject the blank matrix extract onto the LC column.
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Analyze the results:
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Monitor the Desethyl Terbuthylazine signal. A significant drop in the signal intensity at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
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Below is a diagram illustrating the workflow for diagnosing ion suppression.
Caption: Workflow for diagnosing ion suppression.
Question 2: Ion suppression is confirmed. What are the primary strategies to mitigate it?
Answer:
There are several effective strategies to address ion suppression in the analysis of Desethyl Terbuthylazine. These can be broadly categorized into sample preparation, chromatographic optimization, and the use of internal standards.[2][3]
| Strategy Category | Specific Techniques | Principle of Operation |
| Sample Preparation | Solid-Phase Extraction (SPE) | Selectively isolates Desethyl Terbuthylazine from matrix components. |
| Liquid-Liquid Extraction (LLE) | Partitions Desethyl Terbuthylazine into a solvent immiscible with the sample matrix, leaving interferences behind. | |
| Protein Precipitation | Removes proteins from biological samples, which are a common source of ion suppression. | |
| Chromatographic Optimization | Gradient Modification | Alters the mobile phase composition to better separate Desethyl Terbuthylazine from interfering compounds. |
| Column Chemistry Selection | Utilizes a different stationary phase to achieve better resolution. | |
| Internal Standards | Stable Isotope-Labeled (SIL) Internal Standard | A SIL analog of Desethyl Terbuthylazine (e.g., Terbuthylazine-Desethyl-D9) co-elutes and experiences the same degree of ion suppression, allowing for accurate signal normalization. |
| Structural Analog Internal Standard | A compound with similar chemical properties and retention time to Desethyl Terbuthylazine is used to compensate for signal variability. |
Question 3: Which sample preparation technique is most effective for reducing ion suppression for Desethyl Terbuthylazine?
Answer:
The most effective sample preparation technique depends on the sample matrix. For complex matrices like plasma, urine, or soil extracts, Solid-Phase Extraction (SPE) is often the most effective method for removing a wide range of interfering compounds. Liquid-Liquid Extraction (LLE) can also be very effective and provide clean extracts. Protein precipitation is a simpler technique but may be less effective at removing all sources of ion suppression.
Experimental Protocol: Solid-Phase Extraction (SPE) for Desethyl Terbuthylazine
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Select an appropriate SPE cartridge: A reverse-phase C18 or a mixed-mode cation exchange cartridge can be effective for retaining Desethyl Terbuthylazine.
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Condition the cartridge: Wash the cartridge with methanol followed by water to activate the stationary phase.
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Load the sample: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
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Wash the cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elute the analyte: Elute Desethyl Terbuthylazine with a stronger organic solvent (e.g., methanol or acetonitrile).
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Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
The following diagram illustrates the logical relationship between different mitigation strategies.
Caption: Mitigation strategies for ion suppression.
Frequently Asked Questions (FAQs)
Question 4: What is a stable isotope-labeled (SIL) internal standard and why is it recommended?
Answer:
A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, Desethyl Terbuthylazine) where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium, Carbon-13). For example, Terbuthylazine-Desethyl-D9 is a commercially available SIL standard for Desethyl Terbuthylazine.
SIL internal standards are highly recommended because they have nearly identical chemical and physical properties to the analyte. This means they will co-elute from the LC column and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the SIL internal standard signal, accurate quantification can be achieved even in the presence of significant matrix effects.
Question 5: Can I just dilute my sample to reduce ion suppression?
Answer:
Yes, sample dilution can be a simple and effective way to reduce the concentration of matrix components that cause ion suppression. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for trace-level analysis. Dilution is a viable strategy if the concentration of Desethyl Terbuthylazine in your samples is high enough to remain above the limit of quantification after dilution.
Question 6: How do I choose the right LC column to minimize ion suppression?
Answer:
The goal is to achieve chromatographic separation between Desethyl Terbuthylazine and the interfering matrix components. If you have identified the retention time of the suppression zone using a post-column infusion experiment, you can adjust your chromatography to move the Desethyl Terbuthylazine peak away from this region. This can be achieved by:
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Changing the stationary phase: If you are using a C18 column, consider trying a different chemistry like a phenyl-hexyl or a polar-embedded phase to alter selectivity.
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Modifying the mobile phase: Adjusting the organic solvent, pH, or additives can change the retention behavior of both the analyte and the interferences.
Question 7: Are there any instrument parameters that can be optimized to reduce ion suppression?
Answer:
While sample preparation and chromatography are the most effective ways to combat ion suppression, some instrument parameters can have a minor influence. These include:
-
Ion source parameters: Optimizing the electrospray voltage, gas flows, and temperature can sometimes improve ionization efficiency and reduce the susceptibility to matrix effects.
-
Divert valve: Using a divert valve to send the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and other interferences) to waste can help keep the ion source cleaner.
References
Technical Support Center: Optimizing Triazine Metabolite Extraction with Solid-Phase Extraction (SPE)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the appropriate Solid-Phase Extraction (SPE) cartridges for the efficient extraction of triazine metabolites from various matrices. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of SPE cartridge for triazine metabolite extraction?
A1: Reversed-phase SPE, particularly using C18-bonded silica sorbents, is widely employed for the extraction of triazine herbicides and their metabolites.[1][2][3] C18 cartridges are effective for retaining nonpolar to moderately polar compounds from aqueous samples.[4] However, for more polar metabolites, other sorbents may offer better performance.[5]
Q2: My triazine metabolites are highly polar. Which SPE cartridge should I consider?
A2: For highly polar triazine metabolites, such as deethylatrazine (DEA) and deisopropylatrazine (DIA), traditional C18 cartridges may provide insufficient retention. In such cases, consider the following alternatives:
-
Polymeric Sorbents: Materials like styrene-divinylbenzene (SDB) or Oasis HLB offer a higher surface area and stronger retention for polar compounds compared to silica-based C18.
-
Graphitized Carbon Black (GCB): These sorbents are known to efficiently retain polar compounds that are poorly retained by C18.
-
Mixed-Mode Sorbents: Cartridges combining reversed-phase and ion-exchange functionalities can provide enhanced selectivity and retention for polar and ionizable metabolites.
Q3: How does sample pH affect the extraction of triazine metabolites?
A3: The pH of the sample can significantly influence the retention of triazine metabolites on the SPE sorbent, especially for those with ionizable functional groups. Adjusting the sample pH can enhance the interaction between the analyte and the sorbent. For triazine herbicides, which are weakly basic, adjusting the sample pH to a neutral or slightly basic range (pH 7-8) can improve recoveries on certain sorbents by promoting hydrogen bonding. It is recommended to optimize the sample pH during method development to achieve the best retention and subsequent recovery.
Q4: What are the key steps in a typical SPE workflow for triazine metabolite extraction?
A4: A standard SPE procedure involves four main steps:
-
Conditioning: The cartridge is activated with a solvent like methanol to wet the sorbent.
-
Equilibration: The sorbent is then rinsed with a solution similar to the sample matrix (e.g., deionized water) to prepare it for sample loading.
-
Loading: The sample is passed through the cartridge, allowing the analytes to be retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove interferences without eluting the target analytes.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified triazine metabolites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of Analytes | 1. Inappropriate Sorbent Choice: The sorbent may not have sufficient affinity for the target metabolites, especially if they are highly polar. 2. Improper Sample pH: The ionization state of the analytes may be preventing efficient retention. 3. Breakthrough during Loading: The sample loading flow rate may be too high, or the cartridge capacity may be exceeded. 4. Analyte Elution during Washing: The wash solvent may be too strong, causing the analytes of interest to be washed away with the interferences. 5. Incomplete Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent. | 1. Select a more appropriate sorbent: For polar metabolites, consider polymeric or graphitized carbon black cartridges. 2. Optimize sample pH: Adjust the pH to ensure the analytes are in a neutral state for better retention on reversed-phase sorbents. 3. Reduce flow rate and/or use a larger cartridge: Decrease the loading speed to allow for adequate interaction between the analytes and the sorbent. If overload is suspected, use a cartridge with a higher sorbent mass. 4. Use a weaker wash solvent: Select a wash solvent that will remove interferences but not the target analytes. Test different solvent strengths. 5. Use a stronger elution solvent: Choose a solvent with a higher elution strength. You can also try a mixture of solvents or modify the pH of the elution solvent. |
| Poor Reproducibility | 1. Inconsistent Sample Pretreatment: Variations in sample preparation can lead to inconsistent results. 2. Cartridge Variability: Batch-to-batch differences in SPE cartridges can affect performance. 3. Drying of the Sorbent Bed: If the sorbent bed dries out between conditioning and loading, retention can be compromised. 4. Inconsistent Flow Rates: Variations in loading, washing, or elution flow rates can impact recovery and reproducibility. | 1. Standardize the sample pretreatment protocol: Ensure consistent pH adjustment, dilution, and filtration for all samples. 2. Test cartridges from the same lot: For a given set of experiments, use cartridges from the same manufacturing batch. If issues persist, consider a different brand or type of cartridge. 3. Do not let the sorbent go dry: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps until the sample is loaded. 4. Automate the SPE process or use a vacuum manifold with a flow controller: This will help maintain consistent flow rates across all samples. |
| High Background/Matrix Effects | 1. Insufficient Washing: The wash step may not be effectively removing all matrix interferences. 2. Co-elution of Interferences: Some matrix components may have similar properties to the target analytes and elute with them. 3. Sorbent Leaching: Contaminants may be leaching from the SPE cartridge itself. | 1. Optimize the wash step: Try increasing the volume or the strength of the wash solvent. A multi-step wash with solvents of increasing strength can also be effective. 2. Use a more selective sorbent: A mixed-mode or molecularly imprinted polymer (MIP) SPE cartridge can offer higher selectivity. 3. Pre-wash the cartridge: Before conditioning, wash the cartridge with the elution solvent to remove any potential leachables. |
Quantitative Data Summary
The following table summarizes recovery data for atrazine and its key metabolites using different SPE sorbents, as reported in various studies. This data can help in the initial selection of an appropriate cartridge for your specific application.
| Analyte | Sorbent Type | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Atrazine | C18 | Water | 96 | 6.9 |
| Deethylatrazine (DEA) | C18 | Water | 96 | 5.5 |
| Deisopropylatrazine (DIA) | C18 | Water | 95 | 6.8 |
| Atrazine | Envi-Carb (Carbon-based) | Water | 95.5 - 109.0 | 4.4 - 17.5 |
| Deethylatrazine (DEA) | Envi-Carb (Carbon-based) | Water | 95.5 - 109.0 | 4.4 - 17.5 |
| Deisopropylatrazine (DIA) | Envi-Carb (Carbon-based) | Water | 95.5 - 109.0 | 4.4 - 17.5 |
| Simazine | Amberlite XAD-4 (Polymeric) | Water | 99.6 - 104.8 | 2.2 - 4.8 |
| Atrazine | Amberlite XAD-4 (Polymeric) | Water | 99.6 - 104.8 | 2.2 - 4.8 |
| Atrazine Metabolites | Amberlite XAD-4 (Polymeric) | Water | 99.6 - 104.8 | 2.2 - 4.8 |
| Atrazine | C18 | Urine | >81 | Not Specified |
| Atrazine Metabolites | C18 | Urine | >81 | Not Specified |
Note: Recovery and RSD values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of Triazine Metabolites from Urine using C18 SPE
This protocol is adapted from a method for the analysis of simazine, atrazine, and ametryn in urine.
1. Sample Pretreatment:
-
To 1 mL of urine, add 2 mL of acetonitrile for protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the supernatant to 20 mL with Milli-Q water.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg) with 10 mL of methanol.
-
Equilibrate the cartridge with 5 mL of Milli-Q water. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pretreated sample onto the SPE cartridge at a flow rate of approximately 3 mL/min.
4. Washing:
-
Wash the cartridge with 5 mL of Milli-Q water to remove polar interferences.
-
Dry the sorbent bed under vacuum for 3 minutes.
5. Elution:
-
Elute the retained analytes with 3 mL of chloroform.
6. Eluate Post-treatment:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of acetonitrile) for chromatographic analysis.
Visualizations
SPE Cartridge Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate SPE cartridge based on the properties of the triazine metabolites and the sample matrix.
Caption: A decision tree for selecting the right SPE cartridge.
General SPE Workflow
This diagram outlines the fundamental steps of a solid-phase extraction procedure.
Caption: The five fundamental steps of a solid-phase extraction.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio for Desethyl Terbuthylazine-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) for Desethyl Terbuthylazine-d9 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterated form of Desethyl Terbuthylazine, which is a metabolite of the herbicide terbuthylazine. In mass spectrometry, deuterated compounds like this compound are considered the 'gold standard' for internal standards. Their physical and chemical properties are very similar to the non-deuterated analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization. This helps to correct for variability and improve the accuracy of quantification.
Q2: What are the main factors that can lead to a poor signal-to-noise ratio for this compound?
A2: A poor signal-to-noise ratio for this compound can be attributed to several factors, including:
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Low concentration of the internal standard: Insufficient analyte concentration can lead to a weak signal that is difficult to distinguish from the baseline noise.
-
Ion suppression from matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, reducing its signal intensity.
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Suboptimal LC-MS/MS parameters: Incorrect settings for the mobile phase, column, and mass spectrometer (e.g., ionization source parameters) can lead to poor chromatographic peak shape and inefficient ionization.
-
Isotopic instability (H/D exchange): Deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent, leading to a decrease in the signal of the desired deuterated ion.
-
Purity issues of the deuterated standard: Both chemical and isotopic impurities in the standard can affect the signal and accuracy of the measurements.[1]
Q3: How does the choice of ionization technique affect the analysis of this compound?
A3: The choice of ionization technique, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can significantly impact the signal intensity of this compound. For triazine herbicides and their metabolites, ESI in positive ion mode is commonly used and has been shown to be effective.[2][3] However, APCI can sometimes be less susceptible to matrix effects for certain compounds. The optimal choice depends on the specific sample matrix and analytical conditions.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
A low signal intensity for this compound is a common issue that directly impacts the signal-to-noise ratio and the overall sensitivity of the assay.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Quantitative Data on Parameter Optimization:
Optimizing mass spectrometer source parameters is critical for maximizing the signal intensity. The following table summarizes the impact of key ESI source parameters on the signal-to-noise ratio for a representative triazine herbicide.
| Parameter | Setting 1 | S/N Ratio | Setting 2 | S/N Ratio | Recommendation |
| Capillary Voltage | 3.0 kV | 150 | 4.5 kV | 250 | Optimize in the range of 3.5-5.0 kV for positive ESI. |
| Sheath Gas Flow | 20 arb | 180 | 40 arb | 220 | Higher flow can improve desolvation, but excessive flow may decrease signal. |
| Auxiliary Gas Flow | 5 arb | 200 | 15 arb | 190 | Optimize for stable spray; high flow is not always better. |
| Ion Transfer Tube Temp. | 300 °C | 210 | 350 °C | 260 | Higher temperatures generally improve desolvation and signal for triazines. |
Note: The data presented are representative values for a typical triazine analysis and should be used as a starting point for method optimization.
Issue 2: Poor Peak Shape and Inconsistent Retention Time
Poor chromatography can lead to a lower signal-to-noise ratio and inaccurate quantification.
Troubleshooting Steps:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical. For reversed-phase chromatography of triazines, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a volatile additive is common.
-
Recommendation: Start with a mobile phase of water and methanol with 0.1% formic acid or 5 mM ammonium formate. Formic acid can improve peak shape and ionization efficiency in positive ESI mode.
-
| Mobile Phase Additive | Analyte Peak Area | S/N Ratio | Observation |
| None | 85,000 | 120 | Poor peak shape (tailing). |
| 0.1% Formic Acid | 150,000 | 280 | Sharper peaks, improved signal. |
| 5 mM Ammonium Formate | 135,000 | 250 | Good peak shape and signal. |
-
Gradient Elution: A well-optimized gradient can improve peak shape and resolution from matrix interferences.
-
Column Choice: A C18 column is commonly used for triazine analysis.[2] Ensure the column is not degraded or clogged.
Issue 3: Suspected Matrix Effects
Matrix effects, where co-eluting substances from the sample inhibit or enhance the ionization of the target analyte, are a common cause of poor signal-to-noise and inaccurate results.
Experimental Workflow to Diagnose Matrix Effects
Caption: Workflow to diagnose matrix effects.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of this compound using LC-MS/MS. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
This is a general procedure for water samples and may need to be adapted for other matrices.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
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Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (example):
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Desethyl Terbuthylazine: Q1: 202.1 -> Q3: 146.1 (quantifier), Q3: 114.1 (qualifier)
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This compound: Q1: 211.1 -> Q3: 155.1
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3. Data Analysis
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Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
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Calculate the peak area ratio (analyte peak area / internal standard peak area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the samples from the calibration curve.
References
Technical Support Center: Analysis of Desethyl Terbuthylazine-d9
Welcome to the technical support center for the mass spectrometric analysis of Desethyl Terbuthylazine-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization MS?
A1: In positive ion mode ESI-MS, this compound readily forms a protonated molecule, [M+H]⁺. Given that the deuterium labeling is on the tert-butyl group, the expected precursor ion to monitor is m/z 211 .
Q2: What are the primary product ions of this compound in MS/MS, and what are the recommended SRM transitions?
A2: The fragmentation of this compound primarily involves the loss of the deuterated tert-butyl group and subsequent fragmentation of the triazine ring. Based on published methods, the following Selected Reaction Monitoring (SRM) transitions are recommended[1]:
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Quantifier: m/z 211 → 146
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Qualifier: m/z 211 → 110
The transition to m/z 146 is typically the more abundant fragment and is therefore used for quantification.
Q3: What are the typical collision energy settings for the fragmentation of this compound?
A3: Optimal collision energies can vary between different mass spectrometer instruments. However, a good starting point for method development, as reported in the literature, would be approximately 18 eV for the m/z 211 → 146 transition and 23 eV for the m/z 211 → 110 transition[1]. It is highly recommended to perform a collision energy optimization experiment on your specific instrument to determine the ideal settings for your application.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
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Possible Cause 1: Incorrect Precursor Ion Selection.
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Solution: Ensure your mass spectrometer method is set to isolate the correct precursor ion, which is m/z 211 for the [M+H]⁺ adduct.
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-
Possible Cause 2: Suboptimal Ionization Source Conditions.
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Solution: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient ionization of the analyte.
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-
Possible Cause 3: Inefficient Fragmentation.
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Solution: Verify that the collision energy is set appropriately. If you are using the recommended starting values and still see a weak signal, perform a collision energy optimization to find the value that yields the highest product ion intensity on your instrument.
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Issue 2: Poor Peak Shape or Chromatographic Resolution
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Possible Cause 1: Inappropriate LC Column or Mobile Phase.
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Solution: Desethyl Terbuthylazine is a moderately polar compound. A C18 reversed-phase column is often a suitable choice.[2] Ensure your mobile phase composition (e.g., acetonitrile or methanol with an aqueous component, often with a small amount of formic acid to promote protonation) is optimized for good peak shape and retention.
-
-
Possible Cause 2: Chromatographic Co-elution with the Non-labeled Analyte.
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Solution: While deuterated standards are designed to co-elute with the native analyte, in some cases, a slight chromatographic shift can occur (the "isotope effect"). If this separation is significant, it can affect quantification. Adjusting the gradient slope or mobile phase composition can help to ensure co-elution.
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Issue 3: Inaccurate Quantification or High Variability
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Possible Cause 1: Isotopic Impurity of the Standard.
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Solution: Ensure the certificate of analysis for your this compound standard specifies high isotopic purity. The presence of non-labeled Desethyl Terbuthylazine in your internal standard solution will lead to an overestimation of the native analyte.
-
-
Possible Cause 2: Hydrogen/Deuterium (H/D) Exchange.
-
Solution: The deuterium atoms on the tert-butyl group of this compound are generally stable. However, exposure to highly acidic or basic conditions, or high temperatures in the ion source, could potentially lead to H/D exchange. It is advisable to maintain a near-neutral pH for your samples and mobile phases where possible.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Although a deuterated internal standard is used to compensate for matrix effects, significant ion suppression or enhancement can still impact results. Ensure your sample preparation method is effective at removing matrix interferences. You can assess matrix effects by comparing the internal standard response in a clean solvent versus a matrix blank spiked with the standard.
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Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| This compound | 211 | 146 | Quantifier | 18 |
| This compound | 211 | 110 | Qualifier | 23 |
Collision energy values are approximate and may require optimization on your specific instrument.[1]
Experimental Protocol Example: LC-MS/MS Analysis
This is a generalized protocol and should be adapted for your specific instrumentation and application.
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol. Create a working solution at the desired concentration for spiking into samples and calibration standards.
-
Sample Preparation: A common method for biological samples is solid-phase extraction (SPE). For example, urine samples can be extracted using an Oasis HLB cartridge.[2] Hair samples may require an initial extraction with methanol.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
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Transitions:
-
This compound: m/z 211 → 146 and m/z 211 → 110.
-
(If analyzing the non-labeled compound): Desethyl Terbuthylazine: m/z 202 → 146 and m/z 202 → 110.
-
-
Source Parameters: Optimize parameters such as capillary voltage, gas temperatures, and gas flows according to the instrument manufacturer's recommendations.
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Fragmentation Pathway
The fragmentation of this compound is initiated by the cleavage of the C-N bond connecting the deuterated tert-butyl group to the triazine ring.
Caption: Proposed fragmentation pathway of this compound in MS/MS.
References
Technical Support Center: Analysis of Desethyl Terbuthylazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Desethyl Terbuthylazine, particularly concerning the resolution of co-eluting peaks.
Troubleshooting Guides
Issue: Poor resolution or co-elution of Desethyl Terbuthylazine with other compounds.
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of Desethyl Terbuthylazine.
1. How do I confirm that I have a co-elution problem?
The first step is to definitively identify if the peak broadening, tailing, or shouldering you observe is due to co-elution.
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Visual Inspection of the Chromatogram: Look for asymmetrical peaks, shoulders, or broader-than-expected peaks.
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Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV-Vis spectra across the peak. If the spectra are not consistent from the upslope to the downslope of the peak, it indicates the presence of more than one compound.
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Mass Spectrometry (MS) Analysis: If you are using an LC-MS system, you can examine the mass spectra across the peak. The presence of different mass-to-charge ratios (m/z) under a single chromatographic peak is a clear indication of co-elution.
2. What are the common compounds that co-elute with Desethyl Terbuthylazine?
Desethyl Terbuthylazine is a metabolite of the herbicide Terbuthylazine. Therefore, it is common for it to co-elute with other related triazine herbicides and their degradation products. Common co-eluents can include:
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Terbuthylazine (parent compound)
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Simazine
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Atrazine
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Prometryn
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Propazine
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Other metabolites of Terbuthylazine such as Desisopropyl-atrazine and Hydroxy-terbuthylazine.
Below is a diagram illustrating the relationship between Terbuthylazine and its common metabolites.
Caption: Common co-eluents with Desethyl Terbuthylazine.
3. How can I improve the separation of co-eluting peaks?
Improving chromatographic resolution is key to resolving co-eluting peaks. You can systematically adjust your method parameters. The following workflow provides a logical approach to troubleshooting.
Caption: A logical workflow for troubleshooting co-eluting peaks.
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. If you are already using a gradient, try adjusting the gradient slope. A shallower gradient provides more time for separation.
-
Organic Solvent: The choice of organic solvent (typically acetonitrile or methanol in reversed-phase chromatography) can affect selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa.
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pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Triazines have basic properties, so adjusting the pH with a suitable buffer (e.g., ammonium formate or formic acid) can alter their retention behavior.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is not sufficient, changing the column chemistry can provide the necessary selectivity. If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivities for aromatic and polar compounds.
-
-
Optimize the Column Temperature:
-
Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing the mobile phase viscosity and increasing mass transfer kinetics. However, be aware that it can also decrease retention times.
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Frequently Asked Questions (FAQs)
Q1: What is Desethyl Terbuthylazine?
A1: Desethyl Terbuthylazine is a primary metabolite of the s-triazine herbicide, Terbuthylazine. It is formed by the dealkylation of the parent compound.
Q2: Why is it challenging to separate Desethyl Terbuthylazine from other triazines?
A2: Desethyl Terbuthylazine shares a similar core chemical structure with other triazine herbicides and their metabolites. This structural similarity leads to comparable physicochemical properties, making their separation by chromatography challenging.
Q3: Can I use mass spectrometry to resolve co-eluting peaks without chromatographic separation?
A3: While mass spectrometry can distinguish between compounds with different mass-to-charge ratios (m/z), co-elution can still be problematic. Ion suppression, where the presence of a high concentration of one compound suppresses the ionization of a co-eluting compound, can lead to inaccurate quantification. Therefore, achieving good chromatographic separation is always recommended.
Q4: What are the typical MRM transitions for Desethyl Terbuthylazine?
A4: For quantitative analysis by tandem mass spectrometry, specific Multiple Reaction Monitoring (MRM) transitions are used. The selection of precursor and product ions is crucial for selectivity and sensitivity.
Quantitative Data
Table 1: Molecular Weights of Desethyl Terbuthylazine and Common Co-eluents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Desethyl Terbuthylazine | C₇H₁₂ClN₅ | 201.66 |
| Terbuthylazine | C₉H₁₆ClN₅ | 229.71 |
| Simazine | C₇H₁₂ClN₅ | 201.66 |
| Atrazine | C₈H₁₄ClN₅ | 215.68 |
| Prometryn | C₁₀H₁₉N₅S | 241.36 |
| Propazine | C₉H₁₆ClN₅ | 229.71 |
Table 2: Example MRM Transitions for Selected Triazines
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Desethyl Terbuthylazine | 202.1 | 146.1 | 79.1 |
| Terbuthylazine | 230.1 | 174.1 | 118.1 |
| Simazine | 202.1 | 132.1 | 96.1 |
| Atrazine | 216.1 | 174.1 | 104.1 |
Note: The optimal MRM transitions may vary depending on the instrument and source conditions and should be determined empirically.
Experimental Protocols
Representative HPLC-MS/MS Method for the Analysis of Desethyl Terbuthylazine and Other Triazines
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Solid Phase Extraction - SPE)
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Cartridge: Use a C18 or a mixed-mode cation exchange (MCX) SPE cartridge.
-
Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Loading: Load the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with deionized water to remove interferences.
-
Elution: Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ionization Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use optimized precursor and product ion transitions for each analyte (refer to Table 2 for examples). Dwell time for each transition should be optimized to ensure a sufficient number of data points across each chromatographic peak.
Validation & Comparative
Comparative Guide to Desethyl Terbuthylazine-d9 Certified Reference Materials
For researchers, scientists, and drug development professionals requiring precise and accurate analytical standards, the selection of a suitable Certified Reference Material (CRM) is paramount. This guide provides a detailed comparison of commercially available Desethyl Terbuthylazine-d9 CRMs, offering insights into their key characteristics, the analytical methodologies employed for their certification, and a transparent look at the supporting data.
Product Comparison
A critical aspect of selecting a CRM is the certified purity or concentration, along with the associated uncertainty. This information, typically found on the Certificate of Analysis (CoA), assures the traceability and reliability of the standard. Below is a summary of available this compound CRMs and their non-deuterated analogue from leading suppliers.
| Supplier/Brand | Product Name | CAS Number | Format | Certified Value | Expanded Uncertainty | Accreditation |
| LGC Standards (Dr. Ehrenstorfer) | Terbuthylazine-desethyl D9 (tert-butyl D9) | 1219798-52-3 | Neat | CoA required for value | CoA required for value | ISO 17034, ISO/IEC 17025 |
| LGC Standards (TRC) | This compound | 1219798-52-3 | Neat | CoA required for value | CoA required for value | ISO 9001 |
| HPC Standards | D9-Terbuthylazine-desethyl | 1219798-52-3 | Neat | CoA required for value | CoA required for value | ISO 9001, ISO 17034 |
| HPC Standards | D9-Terbuthylazine-desethyl Solution | 1219798-52-3 | 100 µg/ml in Acetonitrile | CoA required for value | CoA required for value | ISO 9001, ISO 17034 |
| ESSLAB | Terbuthylazine-desethyl Solution | 30125-63-4 | 10.194 µg/ml in Acetonitrile | 10.194 µg/ml | ± 0.147 µg/ml | ISO 17034 |
Note: While specific certified values and uncertainties for this compound from LGC Standards and HPC Standards require obtaining the product-specific Certificate of Analysis, their accreditation under ISO 17034 indicates that these materials are produced to the highest quality standards, with comprehensive CoAs that provide metrologically traceable certified values and their uncertainties.[1][2][3] The example from ESSLAB for the non-deuterated analogue illustrates the level of detail typically provided for a certified solution.[4]
Experimental Protocols
The certification of reference materials involves a rigorous set of analytical techniques to determine the purity of the neat material or the concentration of a solution with a high degree of accuracy and to establish its metrological traceability. While specific protocols are detailed in the Certificate of Analysis for each batch, the following outlines the general methodologies employed by accredited reference material producers.
Purity Assessment of Neat Material
The purity of neat this compound is typically determined using a mass balance approach, combining data from several analytical techniques:
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a primary technique to determine the area percentage of the main component and to identify and quantify any organic impurities. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS may also be used.
-
Water Content: Karl Fischer titration is the standard method for determining the water content of the material.
-
Residual Solvents: The amount of residual solvents from the synthesis process is determined by Headspace Gas Chromatography (HS-GC) with FID or MS detection.
-
Inorganic Content: The content of inorganic impurities is typically determined by ashing or by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The purity is then calculated by subtracting the percentages of water, residual solvents, and inorganic impurities from 100% and multiplying by the chromatographic purity.
Concentration Determination of Solution CRMs
For certified solutions, the concentration is determined gravimetrically, and then confirmed by an independent analytical method.
-
Gravimetric Preparation: The certified concentration is established by accurately weighing the neat reference material and the solvent using calibrated balances. This process ensures direct traceability to the SI unit for mass (kilogram).[5]
-
Confirmation Analysis: The gravimetrically determined concentration is confirmed using a suitable analytical technique, such as HPLC-UV, GC-MS, or LC-MS/MS, by comparing the response of the certified solution against an independently prepared standard.
Determination of Expanded Uncertainty
The expanded uncertainty of the certified value is a critical parameter that defines the range in which the true value is expected to lie with a certain level of confidence (typically 95%). It is calculated by combining the standard uncertainties of all contributing factors, including the purity of the starting material, the gravimetric and volumetric measurements, and the homogeneity and stability of the material, and multiplying by a coverage factor (k=2 for a 95% confidence level).
Visualizing the Certification Workflow and Logical Relationships
To better illustrate the processes and concepts involved in the production and selection of certified reference materials, the following diagrams are provided.
The diagram above illustrates the typical workflow for producing a certified reference material, from the initial synthesis and purification to the comprehensive characterization and final certification.
This diagram outlines the logical relationship between the core requirements and the various quantitative and qualitative factors that researchers should consider when selecting a certified reference material.
References
Superiority of Deuterated Standards in Terbuthylazine Analysis: A Method Validation Comparison
For researchers and analytical scientists, achieving accurate and reliable quantification of analytes like the herbicide terbuthylazine is paramount. This guide provides a comprehensive comparison of analytical method validation for terbuthylazine analysis, highlighting the advantages of using a deuterated internal standard (IS), specifically terbuthylazine-d9, over other methods like external calibration or the use of a structural analog internal standard. The use of an isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry to compensate for matrix effects and other sources of analytical variability.[1]
The Impact of Internal Standards on Data Quality
In complex matrices, such as environmental or biological samples, co-eluting endogenous components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the "matrix effect," can significantly compromise the accuracy and precision of quantitative results.[2] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for quantification.[1]
Deuterated internal standards, like terbuthylazine-d9, are structurally and chemically almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This near-identical behavior allows for superior correction of analytical variability compared to structural analog internal standards, which may have different physicochemical properties and thus be affected differently by the sample matrix.
The following sections present a detailed comparison of method validation parameters for terbuthylazine analysis, showcasing the enhanced performance achieved with a deuterated internal standard.
Quantitative Data Comparison
The tables below summarize the validation parameters for two different analytical methods for terbuthylazine quantification: one employing a terbuthylazine-d9 internal standard and the other using a structural analog internal standard. The data for the deuterated standard method is based on a validated isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of terbuthylazine in human urine and hair.[3] The data for the structural analog method is representative of typical performance and is presented for comparative purposes.
Table 1: Method Validation Data using Terbuthylazine-d9 Internal Standard
| Validation Parameter | Result |
| Linearity (Range) | 0.25 - 100 µg/L (Urine) / 0.01 - 5.00 ng/mg (Hair) |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 88 - 112% |
| Precision (% RSD) | < 7% (Intra- and Inter-day) |
| Limit of Quantification (LOQ) | 0.25 µg/L (Urine) / 0.01 ng/mg (Hair) |
| Matrix Effect | Controlled by isotope dilution |
Table 2: Representative Method Validation Data using a Structural Analog Internal Standard
| Validation Parameter | Representative Result |
| Linearity (Range) | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Matrix Effect | Potential for significant signal suppression/enhancement |
As the data illustrates, the method utilizing the terbuthylazine-d9 internal standard demonstrates superior accuracy and precision, with a lower limit of quantification. The isotope dilution approach effectively mitigates the impact of matrix effects, leading to more reliable and robust results.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical methods. The following is a representative experimental protocol for the analysis of terbuthylazine using a deuterated internal standard with LC-MS/MS.
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of the sample (e.g., urine), add 20 µL of the terbuthylazine-d9 internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Terbuthylazine: Monitor the transition of the precursor ion to a specific product ion.
-
Terbuthylazine-d9: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate key aspects of the analytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Desethyl Terbuthylazine-d9 vs. Atrazine-d5 in Bioanalytical Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of a suitable internal standard is paramount. This guide provides a comprehensive comparison of two commonly employed deuterated internal standards, Desethyl Terbuthylazine-d9 and Atrazine-d5, used in the analysis of triazine herbicides and their metabolites by mass spectrometry.
This publication delves into the performance characteristics of both internal standards, presenting supporting experimental data from various studies. Detailed methodologies for key experiments are provided to allow for replication and adaptation in your own laboratory settings.
At a Glance: Key Performance Indicators
The selection of an internal standard is a critical step in developing robust analytical methods. Ideally, the internal standard should be an isotopically labeled analog of the analyte of interest, co-elute with the analyte, and not be naturally present in the samples. Both this compound and Atrazine-d5 are utilized to compensate for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry.
| Performance Metric | This compound | Atrazine-d5 | Key Considerations |
| Primary Analyte(s) | Terbuthylazine and its metabolites (e.g., Desethylterbuthylazine) | Atrazine and its metabolites (e.g., Deethylatrazine, Deisopropylatrazine) | Structural similarity to the analyte is crucial for mimicking its behavior during analysis. |
| Matrix Applicability | Human Urine, Hair | Water (Drinking, Ground), Raspberry, Milk, Cannabis | Performance can be matrix-dependent. |
| Linearity (R²) of Calibration Curves | >0.99 | >0.99 | High linearity is essential for accurate quantification over a range of concentrations. |
| Recovery (%) | Typically within 88-107% | Typically within 70-120% | Indicates the efficiency of the extraction process. |
| Precision (%RSD) | <7% | <20% | Measures the reproducibility of the analytical method. |
| Matrix Effect | Isotope dilution approach effectively controls for bias. | Can be significant, often requiring matrix-matched calibration for highest accuracy.[1][2][3] | The ability to compensate for matrix-induced signal suppression or enhancement is a key performance differentiator. |
In-Depth Performance Analysis
This compound: The Specific Choice for Terbuthylazine Analysis
This compound is the deuterated analog of desethylterbuthylazine, a major metabolite of the herbicide terbuthylazine. Its structural identity to the analyte makes it the ideal internal standard for the quantification of terbuthylazine and its degradation products.
A study on the determination of terbuthylazine and desethylterbuthylazine in human urine and hair demonstrated excellent performance using this compound. The method validation showed a linear dynamic range up to 100 µg/L in urine and 5.00 ng/mg in hair, with inter- and intra-run precisions of less than 7% and accuracies within 12% of the spiked concentrations.[4][5] The limits of quantification were 0.25 µg/L in urine and 0.01 ng/mg in hair for both analytes. The use of this isotope-labeled internal standard was shown to effectively control for matrix effects.
Atrazine-d5: A Versatile Standard for Triazine Pesticides
Atrazine-d5, a deuterated form of the widely used herbicide atrazine, is a popular internal standard for the analysis of atrazine and its metabolites. Its utility extends to being a suitable surrogate for other triazine herbicides and their metabolites when a specific deuterated analog is unavailable.
Numerous studies have validated the use of Atrazine-d5 in various matrices. For instance, in the analysis of triazine pesticides in drinking water by LC-MS/MS (EPA Method 536.0), calibration curves using Atrazine-d5 as an internal standard exhibited excellent linearity (R² > 0.99) over a concentration range of 0.25 to 5.0 ng/mL. In the analysis of pesticide residues in raspberries, methods using Atrazine-d5 as a surrogate internal standard achieved recovery values in the 70-120% range with relative standard deviations below 20%.
Interestingly, one study on the determination of terbuthylazine and desethylterbuthylazine in human urine and hair successfully employed Atrazine-d5 as an internal standard for quantification. This highlights the potential of Atrazine-d5 as a suitable, more readily available alternative when this compound is not accessible. However, it is important to note that while a suitable surrogate, it may not perfectly mimic the behavior of terbuthylazine and its metabolites in all matrices, potentially leading to less accurate compensation for matrix effects compared to the specific deuterated analog.
Experimental Protocols
Protocol 1: Determination of Terbuthylazine and Desethylterbuthylazine in Human Urine and Hair using this compound
This protocol is based on the methodology described by Duca et al. (2012).
Sample Preparation (Urine):
-
Spike 1 mL of urine with the internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Sample Preparation (Hair):
-
Wash approximately 50 mg of hair with water and acetone.
-
Add the internal standard solution.
-
Extract the analytes by sonication in methanol at 50°C for 2 hours.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol
-
Ionization: Heated Electrospray Ionization (HESI), positive mode
-
Detection: Triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode
Protocol 2: Analysis of Triazine Pesticides in Drinking Water using Atrazine-d5 (Based on EPA Method 536.0)
This protocol is a simplified representation of the methodology for analyzing triazine pesticides in water.
Sample Preparation:
-
Take a 250 mL water sample.
-
Add ammonium acetate (20 mM) for pH adjustment and sodium omadine (64 mg/L) to prevent microbial degradation.
-
Spike the sample with the internal standard solution (Atrazine-d5) to a final concentration of 5 ng/mL.
LC-MS/MS Conditions:
-
Column: Hypersil GOLD™ 100 x 2.1 mm, 3 µm
-
Mobile Phase: Gradient elution with 5 mM Ammonium Acetate in water and Methanol
-
Flow Rate: 400 µL/min
-
Injection Volume: 10 µL
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Triple Stage Quadrupole Mass Spectrometer
Logical Framework for Internal Standard Selection
The choice between this compound and Atrazine-d5 hinges on several factors, primarily the specific analyte of interest and the availability of the standard.
Conclusion
Both this compound and Atrazine-d5 are highly effective internal standards for the quantitative analysis of triazine herbicides and their metabolites.
-
This compound is the gold standard for the analysis of terbuthylazine and its metabolites, offering the highest degree of accuracy in compensating for analytical variability due to its structural identity with the analyte.
Ultimately, the decision rests on the specific analytical needs, the required level of accuracy, and the practical considerations of laboratory resources. For the most demanding applications requiring the highest precision in terbuthylazine quantification, this compound is the recommended choice. For broader screening of triazine pesticides or when faced with availability constraints, Atrazine-d5 provides a robust and reliable alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Terbuthylazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The determination of terbuthylazine and its degradation products in various environmental and biological matrices is predominantly accomplished using chromatographic techniques coupled with mass spectrometry. The most common methods include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of these compounds.
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of terbuthylazine and its key metabolites as reported in various studies. These metabolites include desethylterbuthylazine (DET), hydroxyterbuthylazine (HT), and other dealkylated and hydroxylated forms.
Table 1: Performance of LC-MS/MS Methods for Terbuthylazine and Metabolite Analysis
| Analyte(s) | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Reference |
| Terbuthylazine, Desethylterbuthylazine | Milk | 0.01 mg/kg (combined LOQ of 0.02 mg/kg) | Not Specified | Not Specified | [1] |
| Terbuthylazine and 5 metabolites | Wetland Water | 0.01 - 0.05 µg/L | 70 - 80 | < 14.6 | [2][3] |
| Terbuthylazine and metabolites | Lettuce, Dried Beans | 0.01 mg/kg | Not Specified | Not Specified | [1] |
| Terbuthylazine | Olive Oil | 0.005 mg/kg | > 96 | 6 | [4] |
Table 2: Performance of GC-MS Methods for Terbuthylazine and Metabolite Analysis
| Analyte(s) | Matrix | Limit of Detection (LOD) | Recovery (%) | Precision (RSD %) | Reference |
| Terbuthylazine and 7 other triazines | Water and Soil | 0.1 pg/mL | 91 - 103 | Not Specified | |
| Terbuthylazine and its degradates | Drinking Water | 0.10 - 0.69 µg/L | Not Specified | Not Specified | |
| Atrazine and its degradation products (including some common with Terbuthylazine) | Soil Pore Water | 0.03 - 0.07 µg/L | 94 - 98 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of terbuthylazine and its metabolites.
LC-MS/MS Methodology for Water Samples
A common approach for the analysis of terbuthylazine and its metabolites in water involves solid-phase extraction (SPE) followed by LC-MS/MS.
-
Sample Preparation (SPE): Water samples are passed through an SPE cartridge (e.g., MCX) to extract the analytes. The cartridge is then washed, and the analytes are eluted with an appropriate solvent.
-
Chromatographic Separation: The separation is typically performed on a C8 or C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification. This provides high selectivity and sensitivity.
GC-MS Methodology for Water and Soil Samples
For GC-MS analysis, a derivatization step may be necessary for the more polar metabolites.
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the sample matrix. For soil samples, a solvent extraction (e.g., with acetonitrile) is typically employed.
-
Derivatization: For polar metabolites, a silylation step may be required to increase their volatility for GC analysis.
-
Chromatographic Separation: A capillary column (e.g., DB-Wax) is used for the separation of the analytes.
-
Mass Spectrometric Detection: A mass spectrometer, often a quadrupole or ion trap, is used for detection, typically in selected ion monitoring (SIM) mode to enhance sensitivity.
Metabolic Pathway of Terbuthylazine
The degradation of terbuthylazine in the environment and in biological systems proceeds through several pathways, primarily involving dealkylation and hydroxylation. The following diagram illustrates the major metabolic transformations of terbuthylazine.
Major metabolic pathways of terbuthylazine.
Experimental Workflow for Metabolite Quantification
The following diagram outlines a typical workflow for the quantification of terbuthylazine metabolites in environmental samples.
A typical experimental workflow for metabolite quantification.
References
The Gold Standard in Triazine Analysis: A Comparative Guide to the Accuracy and Precision of Desethyl Terbuthylazine-d9
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of triazine herbicides, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Desethyl Terbuthylazine-d9 as an internal standard against other common alternatives, supported by experimental data from validated analytical methods.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like this compound, is widely recognized as the "gold standard" in quantitative mass spectrometry. By mimicking the physicochemical properties and chromatographic behavior of the target analyte, these standards effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision.
Performance Comparison: this compound vs. Alternative Internal Standards
The following table summarizes the performance characteristics of analytical methods utilizing this compound and other commonly employed internal standards for the analysis of triazine herbicides and their metabolites. The data is compiled from various validated methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Internal Standard | Analyte(s) | Matrix | Accuracy | Precision (RSD) | Analytical Method |
| This compound (DET-d9) & Terbuthylazine-d5 (TBA-d5) | Desethylterbuthylazine (DET) & Terbuthylazine (TBA) | Human Urine & Hair | Within 12% of spiked concentrations | <7% (inter- and intra-run) | LC-MS/MS |
| Atrazine-d5 & Atrazine-desethyl-d7 | Triazine Pesticides (including Desethyl Terbuthylazine) | Drinking Water | 85-115% recovery (analyte dependent) | <15% (analyte dependent) | GC/MS (EPA Method 523) |
| Atrazine-d5, Simazine-d10, Propazine-d14, Cyanazine-d5, Atrazine-desethyl-d7, Atrazine-desisopropyl-d5 | Triazine Pesticides & Degradates | Drinking Water | Not explicitly stated, but method demonstrates excellent linearity | Not explicitly stated, but method demonstrates excellent linearity | LC-MS/MS (EPA Method 536.0) |
| Structural Analog (e.g., a related triazine) | General Triazine Analysis | Various | Can be acceptable, but more susceptible to differential matrix effects and extraction recovery, leading to lower accuracy and precision compared to SIL-IS. | Generally higher than with SIL-IS | LC-MS/MS or HPLC |
Key Findings:
-
Superior Performance of this compound: The data clearly indicates that methods employing this compound as an internal standard achieve excellent accuracy (within 12%) and high precision (<7% RSD)[1]. This level of performance is critical for reliable quantification in complex biological matrices like urine and hair.
-
Effectiveness of Deuterated Standards: The use of various deuterated internal standards, such as Atrazine-d5 and its metabolites, also provides good accuracy and precision in environmental water analysis, as demonstrated by EPA methods[2][3]. This reinforces the principle that stable isotope labeling is a robust strategy for quantitative analysis.
-
Advantages over Structural Analogs: While structural analog internal standards can be used, they do not co-elute perfectly with the analyte and may exhibit different responses to matrix effects and variations in extraction recovery. This can lead to decreased accuracy and precision compared to a stable isotope-labeled internal standard like this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of typical experimental protocols for the analysis of Desethyl Terbuthylazine using a deuterated internal standard.
LC-MS/MS Method for Terbuthylazine and Desethylterbuthylazine in Biological Matrices[1]
-
Sample Preparation (Urine):
-
Spike urine samples with this compound and Terbuthylazine-d5 internal standards.
-
Perform solid-phase extraction (SPE) using a suitable cartridge to clean up the sample and concentrate the analytes.
-
Elute the analytes and internal standards from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.
-
-
Sample Preparation (Hair):
-
Wash hair samples to remove external contamination.
-
Spike with internal standards.
-
Extract analytes and internal standards from the hair matrix using sonication in methanol.
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
-
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for both the analytes and their deuterated internal standards are monitored.
-
EPA Method 523: Triazine Pesticides in Drinking Water by GC/MS[2]
-
Sample Preparation:
-
Adjust the pH of the water sample.
-
Add surrogates (isotopically labeled compounds) to the sample.
-
Extract the analytes and surrogates using a carbon solid-phase extraction (SPE) cartridge.
-
Elute the compounds from the cartridge with a mixture of dichloromethane and methanol.
-
Dry the extract with anhydrous sodium sulfate and concentrate it.
-
Add internal standards (Atrazine-d5 and Atrazine-desethyl-d7).
-
-
Gas Chromatography:
-
Column: A mid-polarity, low-bleed capillary column.
-
Injector: Split/splitless injector.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode, with identification based on retention time and mass spectra comparison to reference standards. Quantification is performed using the internal standard technique.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Principle of accurate quantification using a stable isotope-labeled internal standard.
References
- 1. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Linearity of Terbuthylazine Calibration: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals: A guide to achieving accurate and linear calibration curves for the quantification of terbuthylazine, focusing on the performance of Desethyl Terbuthylazine-d9 and alternative internal standards.
The accurate quantification of the herbicide terbuthylazine is critical in environmental monitoring, food safety, and toxicological studies. A key factor in achieving reliable results is the linearity of the calibration curve, which is significantly influenced by the choice of internal standard. This guide provides a comparative analysis of the performance of this compound and other internal standards in the analysis of terbuthylazine, supported by experimental data from various validated methods.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is paramount in correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and linearity of the analytical method. Isotopically labeled internal standards are often considered the gold standard due to their similar chemical and physical properties to the analyte of interest. However, other options, such as structurally similar compounds, can also be employed. This section compares the linearity of terbuthylazine calibration curves obtained using different internal standards.
| Internal Standard | Analyte(s) | Matrix | Analytical Technique | Concentration Range | Linearity (R²) | Reference |
| This compound | Terbuthylazine (TBA) & Desethylterbuthylazine (DET) | Human Urine | LC-MS/MS | Up to 100 µg/L | Not explicitly stated, but method validated with linear dynamic range | [1] |
| This compound | Terbuthylazine (TBA) & Desethylterbuthylazine (DET) | Human Hair | LC-MS/MS | Up to 5.00 ng/mg | Not explicitly stated, but method validated with linear dynamic range | [1] |
| Atrazine-d5 | Terbuthylazine and other triazines | Drinking Water | LC-MS/MS | 0.25 - 5.0 ng/mL | >0.998 | [2] |
| None | Terbuthylazine | Soil | HPLC-UV | 1.5 - 10 µg/mL | 0.9996 | [3] |
| None | Terbuthylazine | Olive Oil | HPLC-UV | 0.05 - 1.50 µg/mL | 0.9987 | [4] |
Key Observations:
-
This compound , a deuterated analog of a major metabolite of terbuthylazine, demonstrates excellent performance in complex biological matrices like human urine and hair, providing a wide linear dynamic range. The use of an isotopically labeled metabolite analog is a robust strategy, as it closely mimics the behavior of the analyte during sample processing and analysis.
-
Atrazine-d5 , a deuterated analog of a closely related triazine herbicide, also yields excellent linearity (R² > 0.998) for terbuthylazine in drinking water samples. This highlights that a deuterated structural analog can be a suitable alternative when an isotopically labeled standard of the exact analyte is unavailable.
-
Analysis of terbuthylazine without an internal standard can still produce good linearity (R² > 0.999) in matrices like soil and olive oil, particularly when using less sensitive detectors like UV. However, this approach is more susceptible to matrix effects and variations in sample preparation, which can compromise accuracy and reproducibility. The use of an internal standard is highly recommended for complex matrices and trace-level analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the methods cited in the comparison table.
Method 1: Using this compound in Human Urine and Hair
-
Sample Preparation:
-
Urine: Solid-phase extraction (SPE) using Oasis HLB cartridges.
-
Hair: Sonication in methanol.
-
-
Chromatography:
-
Instrument: LC-MS/MS system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with 0.5% aqueous formic acid and methanol.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Heated electrospray ionization (H-ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Method 2: Using Atrazine-d5 in Drinking Water (EPA Method 536.0)
-
Sample Preparation:
-
Direct injection of water samples.
-
Addition of ammonium acetate (20 mM) for pH adjustment and dechlorination.
-
Addition of sodium omadine (64 mg/L) to prevent microbial degradation.
-
Spiking with internal standard solution to a final concentration of 5 ng/mL.
-
-
Chromatography:
-
Instrument: Thermo Scientific Accela HPLC system.
-
Column: Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm).
-
Mobile Phase: Gradient elution with 5 mM Ammonium Acetate (Solvent A) and Methanol (Solvent B).
-
Flow Rate: 400 µL/min.
-
-
Mass Spectrometry:
-
Instrument: Thermo Scientific TSQ Quantum Access™ triple stage quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 3: Without Internal Standard in Soil
-
Sample Preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
-
-
Chromatography:
-
Instrument: Agilent 1100 HPLC system with a UV diode array detector.
-
Column: Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 μm).
-
Mobile Phase: Isocratic elution with ultrapure water and acetonitrile (55/45, v/v).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for generating a calibration curve for terbuthylazine analysis using an internal standard.
Caption: Experimental workflow for generating a calibration curve.
Conclusion
The choice of internal standard significantly impacts the linearity and reliability of terbuthylazine quantification. For complex matrices and trace-level analysis, the use of an isotopically labeled internal standard, such as This compound or Atrazine-d5 , is strongly recommended to ensure the highest accuracy and to mitigate matrix effects. While methods without an internal standard can achieve acceptable linearity in simpler matrices, they are more prone to variability. The detailed experimental protocols provided in this guide offer a foundation for researchers to develop and validate robust analytical methods for terbuthylazine analysis tailored to their specific needs.
References
Detecting Desethylterbuthylazine: A Comparative Guide to Analytical Methods
For researchers and scientists in the fields of environmental monitoring and toxicology, the accurate detection and quantification of pesticide residues are paramount. Desethylterbuthylazine, a primary metabolite of the widely used herbicide terbuthylazine, is a compound of significant interest due to its potential for groundwater contamination. This guide provides a comparative overview of analytical methodologies for the determination of desethylterbuthylazine, with a focus on the limit of detection (LOD) achievable with isotope dilution mass spectrometry versus other common techniques.
Performance Comparison of Analytical Methods
The choice of analytical method for desethylterbuthylazine detection is critical and often depends on the required sensitivity and the complexity of the sample matrix. Isotope dilution mass spectrometry stands out for its high precision and accuracy, largely due to its ability to correct for matrix effects and variations in sample preparation and instrument response. The following table summarizes the limit of detection (LOD) or limit of quantification (LOQ) for desethylterbuthylazine using various analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Isotope Dilution LC-MS/MS | Human Urine | LOQ: 0.25 µg/L | [1][2] |
| Isotope Dilution LC-MS/MS | Human Hair | LOQ: 0.01 ng/mg | [1][2] |
| HPLC-DAD | Water | LOD: 0.01 µg/L | [3] |
| HPLC-DAD | Sediment | LOD: 3.3 ng/g | |
| GC/MS | Water | LOD: < 0.02 µg/L |
Experimental Protocols
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recognized for its high sensitivity and specificity, making it a gold standard for trace-level quantification of organic contaminants in complex matrices.
1. Sample Preparation (Water Matrix):
-
Fortification: Spike a known volume of the water sample (e.g., 100 mL) with a known amount of a stable isotope-labeled internal standard of desethylterbuthylazine (e.g., desethylterbuthylazine-d5).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the fortified water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM). Monitor at least two transitions for both the native analyte and the isotope-labeled internal standard for confirmation and quantification.
Visualizing Key Processes
To better understand the experimental workflow and the toxicological implications of terbuthylazine exposure, the following diagrams are provided.
Caption: Experimental workflow for LOD determination of desethylterbuthylazine.
Caption: Proposed toxicological pathway of terbuthylazine.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Triazine Herbicides
This guide provides a detailed comparison of two common analytical methods for the quantification of triazine herbicides in water samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the performance and application of these techniques. This document summarizes key performance data, outlines experimental protocols, and visualizes the cross-validation workflow and method comparison logic.
Data Presentation: Performance Comparison of Analytical Methods
The quantitative performance of analytical methods is critical for ensuring reliable and accurate results. Below is a summary of key validation parameters for a GC-MS method based on EPA Method 523 and a representative LC-MS/MS method for the analysis of common triazine herbicides.
| Performance Parameter | GC-MS (Based on EPA Method 523) | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated, but method requires calibration. | >0.99[1] |
| Accuracy (Recovery) | 95% - 100% for various triazines[2] | 79.3% - 98.3%[3] |
| Precision (% Relative Standard Deviation, %RSD) | 5.5% - 10% for various triazines[2] | <10%[3] |
| Limit of Detection (LOD) | 0.10 µg/L (ppb) | 0.05 - 0.1 ng/mL (ppb) |
| Limit of Quantification (LOQ) | 0.40 - 2.1 µg/L (ppb) (as LCMRL) | 0.03 - 0.17 ng/g |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections outline the typical experimental protocols for the GC-MS and LC-MS/MS methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Based on EPA Method 523)
This method is suitable for the determination of triazine pesticides and their degradates in drinking water.
1. Sample Preparation:
-
A 250 mL water sample is taken.
-
Internal standards (e.g., Atrazine-d5) are added to the sample.
-
Solid-phase extraction (SPE) is performed using carbon cartridges to extract the analytes.
-
The cartridges are dewatered with methanol and then eluted with ethyl acetate and a dichloromethane/methanol mixture.
-
The eluate is dried using anhydrous sodium sulfate and concentrated under a stream of nitrogen.
-
The final extract volume is adjusted to 1.0 mL.
2. GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis.
-
Injection: A small volume (e.g., 0.5 µL) of the extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the analytes (e.g., initial temperature of 60°C, ramped to 300°C).
-
Mass Spectrometer (MS): Operated in full scan mode or selected ion monitoring (SIM) for higher sensitivity. Electron ionization (EI) is typically used.
-
Identification: Analytes are identified by comparing their retention times and mass spectra with those of known standards.
-
Quantification: The concentration of each analyte is determined using the internal standard technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and selective for the analysis of triazine herbicides in various water matrices.
1. Sample Preparation:
-
For direct injection methods, water samples may only require the addition of a buffer (e.g., ammonium acetate) and an internal standard.
-
For methods requiring pre-concentration, an online sample enrichment system or solid-phase extraction (SPE) can be used.
-
Samples are filtered to remove particulate matter.
2. LC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC): A reversed-phase column (e.g., C18) is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Injection: A specific volume of the prepared sample is injected into the LC system.
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: An atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Identification: Analytes are identified by their retention time and the presence of the specific MRM transitions.
-
Quantification: Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
The following diagrams illustrate the workflow for cross-validation of analytical methods and a logical comparison of the GC-MS and LC-MS/MS techniques.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of key performance parameters for GC-MS and LC-MS/MS.
References
A Comparative Analysis of the Mass Spectra of Desethyl Terbuthylazine and its Deuterated Analog, Desethyl Terbuthylazine-d9
For researchers engaged in environmental monitoring, toxicology studies, and drug metabolism research, the accurate identification and quantification of chemical compounds and their metabolites are paramount. Desethyl terbuthylazine, a primary metabolite of the widely used herbicide terbuthylazine, is a compound of significant interest. In many analytical methods, particularly those employing mass spectrometry, isotopically labeled internal standards are crucial for achieving high accuracy and precision. This guide provides a detailed comparison of the mass spectra of Desethyl Terbuthylazine and its deuterated analog, Desethyl Terbuthylazine-d9, offering valuable insights for analytical method development and data interpretation.
Quantitative Mass Spectral Data
The following table summarizes the key mass spectral information for Desethyl Terbuthylazine and the selected reaction monitoring (SRM) transitions for its deuterated analog, this compound. The data for Desethyl Terbuthylazine is compiled from publicly available databases, while the information for the d9 variant is based on its use as an internal standard in quantitative analytical methods.
| Feature | Desethyl Terbuthylazine | This compound |
| Molecular Formula | C₇H₁₂ClN₅ | C₇H₃D₉ClN₅ |
| Monoisotopic Mass | 201.0781 u | 210.1346 u |
| Precursor Ion ([M+H]⁺) | m/z 202.0854 | m/z 211.1 |
| Major Fragment Ions (m/z) | 186, 146, 108 | 192.1, 151.1 |
| Relative Intensity (%) | Varies with conditions | Not Applicable (SRM) |
Experimental Protocols
The mass spectral data presented here are typically acquired using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the analysis of Desethyl Terbuthylazine, from which the fragmentation of its deuterated analog can be inferred.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard technique.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
MS/MS Analysis: For fragmentation studies, a precursor ion (e.g., m/z 202.1 for Desethyl Terbuthylazine) is isolated and subjected to collision-induced dissociation (CID).
-
Collision Energy: The collision energy is optimized to produce a characteristic fragmentation pattern, typically in the range of 15-35 eV.
-
Selected Reaction Monitoring (SRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For Desethyl Terbuthylazine, a common transition is m/z 202.1 → 146.1. For this compound, the corresponding transition would be m/z 211.1 → 151.1, accounting for the mass shift due to deuterium labeling.[1]
Mass Spectral Fragmentation Analysis
The fragmentation of Desethyl Terbuthylazine in the mass spectrometer provides a unique fingerprint for its identification. The primary fragmentation pathway involves the loss of the tert-butyl group.
Desethyl Terbuthylazine: The protonated molecule at m/z 202.1 readily loses a neutral fragment of 56 Da, corresponding to the cleavage of the tert-butyl group, resulting in a prominent product ion at m/z 146.1. Further fragmentation can lead to the ion at m/z 108.
This compound: In the deuterated analog, the nine hydrogen atoms on the tert-butyl group are replaced with deuterium. Consequently, the mass of this group increases from 57 Da to 66 Da. The protonated molecule is observed at m/z 211.1. The primary fragmentation is the loss of the deuterated tert-butyl group as a neutral fragment of 65 Da (C₄D₉), leading to a product ion at m/z 151.1. This predictable mass shift is a key characteristic used in isotope dilution mass spectrometry.
Below is a diagram illustrating the comparative fragmentation pathways.
References
The Unseen Workhorse: Evaluating Desethyl Terbuthylazine-d9 Performance Across Diverse Sample Matrices
In the precise world of analytical chemistry, particularly in environmental and biological monitoring, the accuracy of results is paramount. For researchers and scientists tracking herbicides like Terbuthylazine and its metabolites, the choice of an appropriate internal standard is a critical decision that can significantly impact data quality. This guide provides a comparative look at the performance of Desethyl Terbuthylazine-d9, a deuterated internal standard, across various sample matrices, and evaluates its standing against common alternatives.
The primary role of an internal standard in quantitative analysis is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as those caused by matrix effects. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, but is mass-distinguishable. Isotopically labeled standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to their non-labeled counterparts.
Performance in Biological Matrices: Urine and Hair
A key study by Mercadante et al. (2012) provides a thorough validation of an isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Terbuthylazine and its metabolite, Desethyl Terbuthylazine, in human urine and hair, utilizing this compound as an internal standard. The results demonstrate excellent performance in these complex biological matrices.[1][2]
Table 1: Performance of this compound in Human Urine and Hair [1][2]
| Parameter | Urine | Hair |
| Linearity (R²) | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <7% | <7% |
| Inter-day Precision (%RSD) | <7% | <7% |
| Accuracy (% of spiked conc.) | Within 12% | Within 12% |
| Limit of Quantification (LOQ) | 0.25 µg/L | 0.01 ng/mg |
| Matrix Effect | Controlled by isotope dilution | Controlled by isotope dilution |
The study highlights that the use of this compound effectively controlled for bias arising from matrix effects, a common challenge in biological samples that can lead to ion suppression or enhancement and, consequently, inaccurate quantification.[1]
Performance in Environmental Matrices: Water and Soil
While specific quantitative data for this compound in water and soil is not as readily available in single comprehensive studies, the principles of its application and expected performance can be extrapolated from its use in other contexts and from data on similar deuterated triazine standards.
For water analysis, the use of isotopically labeled internal standards is a well-established practice for triazine herbicides. For instance, methods for analyzing triazines in drinking water often employ a suite of deuterated standards, including Atrazine-d5, to ensure accurate quantification. The performance of these standards in terms of linearity and reproducibility is consistently high.
In soil matrices, which are notoriously complex, the challenges of extraction efficiency and matrix effects are even more pronounced. A study on the determination of simazine, terbuthylazine, and their metabolites in soil using a sonication microextraction method reported mean recoveries ranging from 76% to 102% with relative standard deviations of 3-6%, demonstrating the feasibility of achieving good performance in this matrix. While this particular study did not use this compound, it underscores the effectiveness of robust extraction methods in achieving acceptable recoveries for similar compounds in soil.
Comparison with Alternative Internal Standards
The most common alternatives to this compound for the analysis of Desethyl Terbuthylazine would be other isotopically labeled analogues, such as Terbuthylazine-d5 or Atrazine-d5, given their structural similarity.
Table 2: Comparison of Isotopically Labeled Internal Standards for Triazine Analysis
| Internal Standard | Analyte(s) | Typical Matrices | Key Performance Aspects |
| This compound | Desethyl Terbuthylazine, Terbuthylazine | Urine, Hair | Excellent linearity, precision, and accuracy; effectively mitigates matrix effects. |
| Terbuthylazine-d5 | Terbuthylazine and its metabolites | Water, Soil, Olive Oil | High linearity and accuracy reported in various applications. |
| Atrazine-d5 | Atrazine and other triazines | Water, Soil | Widely used with good recovery and precision reported in multiple validated methods. |
The primary advantage of using a deuterated standard of the target analyte itself (i.e., this compound for Desethyl Terbuthylazine) is the near-perfect co-elution and identical behavior during extraction and ionization, providing the most accurate compensation for matrix effects. While structurally similar compounds like Terbuthylazine-d5 and Atrazine-d5 are effective, slight differences in retention time and ionization efficiency compared to Desethyl Terbuthylazine can introduce minor inaccuracies, especially in highly complex matrices.
Experimental Protocols
Analysis of Desethyl Terbuthylazine in Human Urine and Hair (Mercadante et al., 2012)
-
Sample Preparation (Urine): Solid-phase extraction using Oasis HLB cartridges.
-
Sample Preparation (Hair): Sonication in methanol.
-
Internal Standard: Desethylterbuthylazine-d9 (tert-butyl-d9) added to samples.
-
Chromatography: Liquid chromatography with a C18 reversed-phase column.
-
Detection: Triple quadrupole mass spectrometer with a heated electrospray ionization (H-ESI) source, operating in selected reaction monitoring (SRM) mode.
General Workflow for Herbicide Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of a herbicide metabolite like Desethyl Terbuthylazine using an isotopically labeled internal standard.
Conclusion
This compound has demonstrated excellent performance as an internal standard for the quantitative analysis of Desethyl Terbuthylazine in complex biological matrices like urine and hair. Its ability to accurately correct for matrix effects makes it a superior choice for achieving high-quality, reliable data. While specific comparative data in environmental matrices is less consolidated, the established principles of isotope dilution analysis and the performance of similar deuterated triazine standards strongly suggest its suitability for water and soil analysis as well. For researchers and drug development professionals requiring the highest level of accuracy and precision in their analyses, this compound represents a robust and reliable tool.
References
Safety Operating Guide
Proper Disposal of Desethyl Terbuthylazine-d9: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental protection. Desethyl Terbuthylazine-d9, a deuterated metabolite of the triazine herbicide terbuthylazine, requires meticulous disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Essential PPE and Handling Practices:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its parent compound, terbuthylazine, to inform risk assessment and handling procedures.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃D₉ClN₅ | |
| CAS Number | 1219798-52-3 | [2] |
| UN Number | UN3077 | [1] |
| Hazard Class | 9 (Miscellaneous hazardous materials) | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | |
| - EC50/48h (Daphnia) | 42 mg/L (for Terbuthylazine-desethyl) | |
| - EC50/72h (Algae) | 0.14 mg/L (for Terbuthylazine-desethyl) | |
| - LC50/96h (Fish) | 18 mg/L (for Terbuthylazine-desethyl) | |
| Stability | Stable in neutral, weakly acidic, and weakly alkaline media. Hydrolyzed in acidic or alkaline media. |
Step-by-Step Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system. The following steps provide a comprehensive workflow for managing this waste stream within a laboratory setting.
Experimental Protocol: Waste Collection and Storage
-
Segregation: Isolate all waste containing this compound, including contaminated labware, PPE, and absorbent materials, from other waste streams to prevent cross-contamination and unforeseen chemical reactions.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (Health Hazard, Environmental Hazard).
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation.
Caption: Workflow for the collection and storage of this compound waste.
Laboratory-Scale Pre-Treatment (Optional)
For laboratories equipped to handle advanced chemical reactions, a pre-treatment step to degrade the triazine structure can be considered before handing the waste over to a disposal service. Advanced Oxidation Processes (AOPs), such as the Photo-Fenton reaction, have been shown to be effective in degrading triazine herbicides. This process generates highly reactive hydroxyl radicals that can break down the herbicide molecule.
Disclaimer: This is a generalized protocol and must be adapted and performed by qualified personnel with a thorough understanding of the chemical reactions and safety procedures involved. A risk assessment should be conducted before proceeding.
Experimental Protocol: Photo-Fenton Degradation
-
Reaction Setup:
-
In a suitable reaction vessel within a chemical fume hood, dilute the aqueous waste containing this compound to a low concentration (e.g., <100 mg/L).
-
Adjust the pH of the solution to ~3 using sulfuric acid.
-
-
Reagent Addition:
-
Add a catalytic amount of a ferrous salt (e.g., iron(II) sulfate).
-
Slowly add hydrogen peroxide (H₂O₂) to the solution. The concentration of H₂O₂ will need to be optimized based on the concentration of the herbicide.
-
-
Initiation of Degradation:
-
Irradiate the solution with a UV lamp (e.g., 254 nm). The reaction should be stirred continuously.
-
-
Monitoring and Quenching:
-
Monitor the degradation of the herbicide using an appropriate analytical technique (e.g., HPLC).
-
Once the degradation is complete, quench any remaining hydrogen peroxide by raising the pH to neutral with a base (e.g., sodium hydroxide), which will also precipitate the iron catalyst as iron(III) hydroxide.
-
-
Final Disposal:
-
Filter the solution to remove the iron precipitate.
-
The treated aqueous solution, now containing degradation products of lower toxicity, and the filtered iron precipitate should both be collected as hazardous waste and disposed of through a licensed professional service.
-
Caption: Decision-making process for the disposal of this compound waste.
By adhering to these rigorous disposal protocols, laboratory professionals can ensure a safe working environment, maintain compliance with environmental regulations, and build trust in their commitment to responsible chemical handling.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Desethyl Terbuthylazine-d9
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Desethyl Terbuthylazine-d9, a deuterated analog of a terbuthylazine metabolite. Adherence to these protocols is critical for personal safety and the integrity of your research.
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of terbuthylazine and its metabolites in various environmental and biological matrices. Its deuterated nature allows for accurate differentiation from the non-labeled analyte, correcting for variability during sample preparation and analysis.
Immediate Safety and Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required equipment for different laboratory procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Inspection | - Disposable nitrile gloves |
| Storage | - Standard laboratory coat- Disposable nitrile gloves |
| Weighing and Aliquoting (in a chemical fume hood) | - Chemical splash goggles with side shields- Laboratory coat- Chemical-resistant gloves (e.g., nitrile) |
| Sample Preparation and Analysis | - Chemical splash goggles- Laboratory coat- Disposable nitrile gloves |
| Spill Cleanup | - Chemical splash goggles and face shield- Chemical-resistant coveralls- Double-layered chemical-resistant gloves- Air-purifying respirator with appropriate cartridges (if spill generates dust or aerosols) |
| Waste Disposal | - Chemical splash goggles- Laboratory coat- Chemical-resistant gloves |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and operational efficiency.
Receiving and Inspection
Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly indicates "this compound" with appropriate hazard warnings. Verify that the received quantity matches the order.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically refrigerated (2-8 °C) for long-term stability.
Handling and Preparation of Solutions
All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles. When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Spill Management
In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Disposal Plan
All waste contaminated with this compound, including empty containers, contaminated gloves, and weighing papers, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste.
Do not dispose of this compound down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₃D₉ClN₅ |
| Molecular Weight | 210.71 g/mol |
| CAS Number | 1219798-52-3 |
| Appearance | White to Off-White Solid |
| Melting Point | 142 - 144 °C |
| Storage Temperature | 2-8°C |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of Desethyl Terbuthylazine in environmental samples. The following is a typical experimental protocol.
Preparation of Stock and Working Solutions
-
Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Standard Solution (1 µg/mL): Dilute the stock solution 1:100 with the solvent.
Sample Preparation (e.g., Water Sample)
-
To a 100 mL water sample, add a known amount of the this compound working standard solution.
-
Perform solid-phase extraction (SPE) to concentrate the analyte and internal standard and remove matrix interferences.
LC-MS/MS Analysis
-
Inject the extracted and reconstituted sample into the LC-MS/MS system.
-
The mass spectrometer will differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z).
Quantification
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard. This ratio corrects for variations in sample preparation and instrument response, leading to accurate and precise results.
Experimental Workflow
Caption: Workflow for quantitative analysis using this compound as an internal standard.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
